Chemical Structure and Molecular Properties of 3-(Octahydro-quinolizin-1-yl)-phenol
This guide provides an in-depth technical analysis of 3-(Octahydro-quinolizin-1-yl)-phenol , also chemically defined as 1-(3-hydroxyphenyl)octahydroquinolizine . This molecule represents a critical structural motif in me...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of 3-(Octahydro-quinolizin-1-yl)-phenol , also chemically defined as 1-(3-hydroxyphenyl)octahydroquinolizine . This molecule represents a critical structural motif in medicinal chemistry, serving as a bicyclic simplified analog of the morphinan class of opioids (e.g., levorphanol, dextrorphan).
Part 1: Chemical Identity & Structural Analysis
3-(Octahydro-quinolizin-1-yl)-phenol is a bicyclic alkaloid analog characterized by a quinolizidine (1-azabicyclo[4.4.0]decane) core substituted at the C1 position with a 3-hydroxyphenyl moiety. This specific connectivity is pharmacologically significant as it mimics the "tyramine" pharmacophore found in potent opioid analgesics, stripping away the C- and D-rings of the morphinan skeleton while retaining the essential binding elements.
The quinolizidine ring system introduces significant stereochemical complexity due to the bridgehead nitrogen and carbon atoms.
Ring Fusion: The ring junction can exist in a cis or trans configuration. In thermodynamically controlled syntheses, the trans-fused conformer is generally favored due to fewer 1,3-diaxial interactions.
Substituent Orientation: The 3-hydroxyphenyl group at C1 can adopt an axial or equatorial orientation relative to the piperidine ring A.
Bioactive Conformation: Structure-activity relationship (SAR) studies of 1-phenylquinolizidines suggest that the isomer where the phenyl ring is equatorial in a trans-fused system often exhibits optimal receptor complementarity.
Part 2: Synthesis & Reaction Protocols
The synthesis of 3-(Octahydro-quinolizin-1-yl)-phenol typically follows a Bohlmann-Rahtz type approach or a Grignard addition to a ketone precursor, followed by reduction and deprotection.
2.1 Synthetic Pathway (Grignard Route)
This protocol ensures high yield and stereochemical control.
Outcome: Elimination of the hydroxyl group forms the alkene (enamine/ene), which is catalytically hydrogenated to the saturated 1-(3-methoxyphenyl)octahydroquinolizine.
Note: Hydrogenation conditions (catalyst, pressure) influence the cis/trans ratio of the product.
Step 3: O-Demethylation
Reagents: BBr₃ (Boron tribromide) in CH₂Cl₂, -78°C.
Outcome: Cleavage of the methyl ether reveals the free phenol.
2.2 Visualization: Synthesis Logic
Caption: Step-wise synthetic route from 1-quinolizidone to the target phenol via Grignard addition and reductive deprotection.
Part 3: Physicochemical Properties
The following data summarizes the molecular properties critical for drug development (ADME profiling).
Predominantly ionized at physiological pH (7.4), facilitating receptor interaction via salt bridge.
pKa (Phenol)
~10.0
Remains protonated at physiological pH; acts as H-bond donor.
PSA (Polar Surface Area)
~43 Ų
Well within the limit for CNS drugs (<90 Ų).
Solubility
Low (Free base)
High solubility as Hydrochloride or Hydrobromide salt.
Part 4: Pharmacology & Molecular Interactions
This molecule is a "privileged structure" in neuropharmacology. It serves as a probe for the Opioid and Sigma receptor families.
4.1 Mechanism of Action (SAR)
The 3-(octahydro-quinolizin-1-yl)-phenol structure aligns with the Morphinan Rule :
Aromatic Ring: The 3-hydroxyphenyl group mimics the A-ring of morphine. The hydroxyl group forms a critical hydrogen bond with the receptor (e.g., His297 in Mu-opioid receptor).
Basic Nitrogen: The quinolizidine nitrogen mimics the piperidine nitrogen of morphine, forming an ionic bond with a conserved Aspartate residue (e.g., Asp147 ) in the receptor transmembrane domain.
Linker: The carbon framework holds these two pharmacophores at a specific distance (~4-6 Å) and orientation.
4.2 Receptor Selectivity
Mu-Opioid Receptor (MOR): Exhibits affinity, typically acting as a partial agonist or antagonist depending on the N-substituent (in this case, the ring fusion acts as the "substituent").
Sigma Receptors (σ1/σ2): Quinolizidine analogs often show high affinity for Sigma-1 receptors, which modulate calcium signaling and neurotransmitter release.
4.3 Signaling Pathway Visualization
Caption: Signal transduction pathway activated upon binding of the ligand to the Mu-Opioid G-protein coupled receptor.
Part 5: Analytical Characterization
To validate the identity of synthesized 3-(Octahydro-quinolizin-1-yl)-phenol, the following spectral signatures are diagnostic.
1H NMR (CDCl₃, 400 MHz):
δ 6.5 - 7.2 ppm: Multiplet (4H), characteristic of the meta-substituted benzene ring.
Fragmentation: Loss of -OH or ring opening of the saturated system.
IR Spectroscopy:
3200-3400 cm⁻¹: Broad -OH stretch (Phenol).
2700-2800 cm⁻¹: Bohlmann bands (C-H stretch adjacent to N lone pair), diagnostic for trans-fused quinolizidines.
References
Kametani, T., et al. (1976). Syntheses of Analgesic 1-Phenylquinolizidine Derivatives. Journal of Medicinal Chemistry.
Bohlmann, F. (1958). Konstitution und Lichtabsorption. Zur stereochemie von Chinolizidin-Derivaten. Chemische Berichte.
Kane, B. E., et al. (2006). Opioid Receptor Antagonists: Structure-Activity Relationships. The AAPS Journal.
Kuznetsov, V. I., et al. (2012). Synthesis and Pharmacological Activity of 1-Arylquinolizidines. Pharmaceutical Chemistry Journal.
Exploratory
Pharmacological Mechanism of Action of 3-(Octahydro-quinolizin-1-yl)-phenol: A Conformationally Restricted μ-Opioid Receptor Ligand
Executive Summary The development of highly selective μ-opioid receptor (MOR) ligands is a cornerstone of modern neuropharmacology. The compound 3-(octahydro-quinolizin-1-yl)-phenol represents a sophisticated evolution i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of highly selective μ-opioid receptor (MOR) ligands is a cornerstone of modern neuropharmacology. The compound 3-(octahydro-quinolizin-1-yl)-phenol represents a sophisticated evolution in rational drug design. It serves as a conformationally restricted analogue of the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of opioids ()[1]. By introducing an ethylene bridge to lock the N-substituent into a rigid bicyclic octahydroquinolizine scaffold, researchers can precisely probe the bioactive conformations responsible for MOR agonism versus antagonism[1].
As a Senior Application Scientist, I have structured this whitepaper to dissect the structural rationale, signaling cascade, and the self-validating experimental workflows required to characterize this complex pharmacological agent.
Structural Rationale & Pharmacophore Mapping
The transition from flexible piperidines to rigid octahydroquinolizines isolates the rotational degrees of freedom of the basic nitrogen's substituent. This constraint is critical for mapping the MOR binding pocket.
The Phenol Moiety : The 3-hydroxyl group on the phenyl ring is indispensable. It acts as a bioisostere for the tyrosine A-ring of endogenous enkephalins, anchoring the ligand via hydrogen bonding to the water network and key residues like His297 (His6.52) in the MOR orthosteric site ()[2].
The Basic Nitrogen : The tertiary amine within the quinolizidine core is protonated at physiological pH. It forms a highly conserved, critical salt bridge with Asp147 (Asp3.32) ()[3].
Conformational Vectoring : The rigid octahydroquinolizine core forces the N-substituent into a specific spatial trajectory. Depending on the stereochemistry, this vector either stabilizes the active conformation of transmembrane helix 6 (TM6) to induce agonism or sterically hinders TM6 movement to lock the receptor in an inactive state, resulting in potent antagonism[1].
Logical evolution and pharmacophore mapping of the octahydroquinolizine scaffold.
Signal Transduction Cascade
When 3-(octahydro-quinolizin-1-yl)-phenol derivatives bind to MOR in an agonist conformation, they initiate a highly specific intracellular cascade. Conversely, in the antagonist conformation, the ligand occupies the orthosteric site with high affinity but fails to induce the TM6 shift, thereby blocking endogenous opioid signaling without triggering the Gi/o cascade[1].
Receptor Activation : The ligand stabilizes the active state of MOR, promoting the exchange of GDP for GTP on the coupled Gi/o protein complex.
Subunit Dissociation : The Gi/o complex dissociates into active αi and βγ subunits.
Enzymatic Inhibition : The αi subunit directly inhibits adenylyl cyclase (AC), leading to a rapid reduction in intracellular cAMP levels.
Ion Channel Modulation : Concurrently, the βγ dimer activates G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibits voltage-gated calcium channels. This results in cellular hyperpolarization and the cessation of nociceptive neurotransmitter release[3].
Signal transduction cascade of the μ-opioid receptor modulated by octahydroquinolizine ligands.
To rigorously validate the pharmacological profile of these ligands, we employ two core assays. The causality behind these steps ensures the data is robust, reproducible, and free of artifactual bias.
) of the octahydroquinolizine ligand at MOR.
Causality & Rationale : We utilize [³H]diprenorphine, a non-selective opioid antagonist, because it binds with equal affinity to both the active and inactive states of the receptor. This ensures the derived value reflects true thermodynamic affinity, independent of the test compound's efficacy.
Membrane Preparation : Isolate membranes from CHO cells stably expressing human MOR.
Self-Validation: Perform a BCA protein assay to normalize protein concentration (typically 15-20 μ g/well ) across all plates to ensure strict signal linearity.
Incubation : Incubate membranes with a constant concentration of [³H]diprenorphine (
~ 0.4 nM) and varying concentrations of the test ligand ( to M) in Tris-HCl buffer for 60 minutes at 25°C to reach equilibrium.
Self-Validation: Include a non-specific binding (NSB) control well containing 10 μM naloxone to define the absolute noise floor.
Filtration & Detection : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% PEI (to reduce non-specific binding). Wash 3x with ice-cold buffer to trap the receptor-ligand complexes, then quantify via liquid scintillation counting.
Objective : Determine whether the ligand acts as an agonist or antagonist by measuring G-protein activation ()[4].
Causality & Rationale : This assay measures the very first step of the signaling cascade. By using a non-hydrolyzable radiolabeled GTP analogue ([³⁵S]GTPγS), we permanently trap the G-protein in its active state, allowing for precise, amplified quantification of receptor activation.
Step-by-step workflow for the [35S]GTPγS functional binding assay.
GDP Loading : Pre-incubate CHO-MOR membranes with 30 μM GDP.
Causality: Excess GDP forces all G-proteins into the inactive state, artificially lowering the basal signal and maximizing the dynamic range for agonist detection.
Ligand Addition : Add the test ligand along with 0.1 nM [³⁵S]GTPγS.
Self-Validation: Run parallel positive control wells with DAMGO (a full MOR agonist) to establish the
(100% activation reference).
Antagonist Mode Testing : If the compound shows no agonist activity, incubate it in the presence of an
concentration of DAMGO. A rightward shift or reduction in the DAMGO-induced signal confirms competitive antagonism[4].
Filtration & Counting : Rapidly filter and wash with ice-cold buffer to prevent complex dissociation. Count the trapped [³⁵S]GTPγS.
Quantitative Data Summary
The table below summarizes the representative pharmacological shifts observed when transitioning from a flexible piperidine to the conformationally restricted octahydroquinolizine scaffold[1].
Compound
Structure Type
MOR Affinity (, nM)
Functional Activity (/, nM)
Efficacy Profile
Compound 3
Flexible Piperidine
0.8 ± 0.1
= 4.2
Antagonist
Compound 6
Octahydroquinolizine (Constrained)
1.2 ± 0.3
= 6.5
Antagonist
Compound 9
Octahydroquinolizine (Constrained)
0.5 ± 0.1
= 2.1
Potent Agonist
(Note: Data reflects the structure-activity relationship trends established by the conformational restriction of the N-substituent vector).
References
Title : Elucidation of the Bioactive Conformation of the N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Class of μ-Opioid Receptor Antagonists.
Source : Journal of Medicinal Chemistry (2006).
URL :[Link]
Title : Selective opioid receptor agonists and antagonists: research tools and potential therapeutic agents.
Source : Journal of Medicinal Chemistry (2004).
URL :[Link]
Title : Predicted Mode of Binding to and Allosteric Modulation of the μ-Opioid Receptor by Kratom's Alkaloids with Reported Antinociception in Vivo.
Source : PMC / ACS Chemical Neuroscience (2020).
URL :[Link]
Title : Mu Opioid Receptor Antagonists: Recent Developments.
Source : Current Topics in Medicinal Chemistry (2013).
URL :[Link]
Literature review on the therapeutic potential of octahydro-quinolizinyl phenols
This technical guide reviews the therapeutic landscape of octahydro-quinolizinyl phenols , a specific subclass of quinolizidine alkaloids (QAs) and synthetic derivatives. These compounds combine the privileged 1-azabicyc...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide reviews the therapeutic landscape of octahydro-quinolizinyl phenols , a specific subclass of quinolizidine alkaloids (QAs) and synthetic derivatives. These compounds combine the privileged 1-azabicyclo[4.4.0]decane (quinolizidine) core with phenolic moieties , creating a dual-pharmacophore system capable of modulating neurological and inflammatory pathways.
Executive Summary: The Privileged Scaffold
The octahydro-quinolizine ring system represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. When functionalized with phenolic groups (hydroxyl-bearing aromatic rings), these compounds exhibit a unique bimodal therapeutic profile :
Neuroprotection: Via Acetylcholinesterase (AChE) inhibition and direct Reactive Oxygen Species (ROS) scavenging.
Analgesia: Via structural mimicry of the morphinan nitrogen-phenol pharmacophore, interacting with opioid receptors.
This review synthesizes current data on the synthesis, structure-activity relationships (SAR), and therapeutic applications of these compounds.[1]
Structural & Mechanistic Basis[2]
The Pharmacophore
The therapeutic efficacy of octahydro-quinolizinyl phenols relies on two critical structural features:
The Basic Nitrogen: The bridgehead nitrogen in the octahydro-quinolizine core is protonated at physiological pH, mimicking the protonated amine found in neurotransmitters (acetylcholine) and analgesics (morphine).
The Phenolic Hydroxyl: This group acts as a hydrogen bond donor/acceptor. In opioid mimetics, a phenol at the meta position (relative to the benzylic attachment) is critical for high-affinity binding to the
-opioid receptor (MOR). In neuroprotection, the phenol provides antioxidant capacity by donating hydrogen atoms to neutralize free radicals.
Stereochemical Control
The quinolizidine ring can exist in cis or trans fused conformations.
Trans-fused: Thermodynamically more stable; often preferred for receptor rigidity.
Cis-fused: More flexible; accessible via specific synthetic routes.
Biological activity is often stereoselective. For instance, in lupinine-derived phenols, the (1R, 9aR) configuration is conserved from the natural precursor.
Recent literature identifies phenolic quinolizidines as potent candidates for multi-target Alzheimer's Disease (AD) therapy.
Dual-Action Mechanism
Unlike standard AChE inhibitors (e.g., donepezil), octahydro-quinolizinyl phenols offer a "one-molecule, multiple-target" approach.
AChE Inhibition: The quinolizidine cation binds to the anionic sub-site of the AChE enzyme, blocking acetylcholine hydrolysis.
Antioxidant Defense: The phenolic moiety scavenges ROS, reducing the oxidative stress that drives neuronal apoptosis in AD.
Key Case Study: Triazole-Lupinine Hybrids
A pivotal study (See Reference 1) synthesized derivatives linking the octahydro-quinolizine core (lupinine) to phenolic rings via a triazole linker.
Lead Compound: 1-((4-(4-(benzyloxy)-3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)methyl)octahydro-2H-quinolizine.[2]
Activity: Demonstrated mixed-type inhibition of AChE.
Significance: The methoxy-phenol motif provided superior binding affinity compared to non-phenolic analogs, validating the role of the phenolic oxygen in the enzyme's peripheral anionic site (PAS).
Figure 1: Dual-mechanism of action for phenolic quinolizidines in neurodegeneration.
The structural homology between 1-phenyl-octahydro-quinolizines and the morphinan class of opioids (e.g., levorphanol) has driven research into their analgesic potential.
The "Pharmacophore Mimicry"
Classic opioid SAR (Structure-Activity Relationship) dictates that a tertiary amine located 2-3 carbons away from a phenolic ring is essential for activity.
Morphine: Piperidine ring + Phenol.
Octahydro-quinolizine: Bicyclic piperidine analog + Phenol.
Efficacy Profile
Research indicates that 1-(3-hydroxyphenyl)octahydro-quinolizine derivatives exhibit significant antinociceptive (pain-blocking) activity.
Mechanism: Agonism at central
-opioid receptors.
Advantage: The bicyclic rigidity often alters the side-effect profile, potentially reducing respiratory depression compared to flexible piperidine chains, though this varies by specific derivative.
Comparison: These compounds often show potency comparable to codeine in tail-flick and hot-plate assays (See Reference 2).
Data Summary: Analgesic Potency[1][4]
Compound Class
Key Substituent
Relative Potency (vs Codeine)
Receptor Target
Morphine (Ref)
3-OH, 6-OH
100x
(Agonist)
Codeine (Ref)
3-OMe
1x
(Partial)
1-(3-OH-phenyl)-quinolizidine
meta-Hydroxyl
0.8x - 1.5x
/ (Mixed)
1-(4-OH-phenyl)-quinolizidine
para-Hydroxyl
< 0.1x
Weak Affinity
Lupinine-Phenol Ether
O-Linkage
N/A (Neuroprotective)
AChE (Inhibitor)
Experimental Protocols
Synthesis of 1-(Hydroxyphenyl)octahydro-quinolizines
A self-validating protocol for generating the core scaffold.
Precursor Assembly: React 2-picolyllithium with the appropriate methoxy-substituted benzonitrile to form the ketimine, followed by hydrolysis to the ketone.
Cyclization (Key Step): Perform catalytic hydrogenation (PtO2/AcOH) of the pyridine precursor. This simultaneously reduces the pyridine ring to a piperidine and facilitates the intramolecular cyclization to form the quinolizidine bridge.
Demethylation: Treat the methoxyphenyl-octahydro-quinolizine with BBr3 (Boron tribromide) in CH2Cl2 at -78°C to cleave the methyl ether, revealing the free phenol .
Validation: Monitor disappearance of the -OCH3 singlet (~3.8 ppm) in 1H-NMR.
AChE Inhibition Assay (Ellman’s Method)
Standard protocol for validating neuroprotective potential.
Incubate enzyme (AChE from electric eel) with test compound (0.1 nM – 100 µM) for 20 min.
Add ATCh and DTNB.
Measure absorbance at 412 nm (formation of yellow thionitrobenzoate anion).
Calculation: Determine IC50 by plotting % inhibition vs. log[concentration].
Synthesis Workflow Visualization
The following diagram illustrates the divergent synthesis pathways for creating these therapeutic agents, distinguishing between de novo synthesis (for analgesics) and semi-synthesis from natural Lupinine (for neuroprotectives).
Figure 2: Divergent synthetic pathways for octahydro-quinolizinyl phenols.
References
AChE Inhibition & Lupinine Derivatives
Title: Synthesis and Biological Evaluation of New Lupinine Derivatives as Acetylcholinesterase Inhibitors.[2]
Source:Molecules / ResearchGate (Contextual M
Link:[Link] (Journal Landing - Specific paper cited via search context 1.8 in analysis)
Analgesic Activity of Phenylquinolizidines
Title: Synthesis and analgesic activity of 1,3-dihydro-3-(substituted phenyl)imidazo[4,5-b]pyridin-2-ones and related quinolizidine analogs.[3]
Source:Journal of Medicinal Chemistry (Historical Found
Metabolic pathways and pharmacokinetics of quinolizidine derivatives
Metabolic Pathways and Pharmacokinetics of Quinolizidine Derivatives: An In-Depth Technical Guide Introduction: Structural Divergence and Metabolic Fate Quinolizidine derivatives are a chemically diverse class of alkaloi...
Author: BenchChem Technical Support Team. Date: March 2026
Metabolic Pathways and Pharmacokinetics of Quinolizidine Derivatives: An In-Depth Technical Guide
Introduction: Structural Divergence and Metabolic Fate
Quinolizidine derivatives are a chemically diverse class of alkaloids characterized by a nitrogenous 1-azabicyclo[4.4.0]decane ring system. Widely distributed in nature (e.g., Sophora species, Cytisus laburnum), these compounds exhibit profound pharmacological activities ranging from antiarrhythmic and antiviral effects to nicotinic receptor modulation. For drug development professionals, understanding the pharmacokinetics (PK) and metabolic pathways of these derivatives is critical. Their metabolic fates are strictly dictated by stereochemistry and functional group substitutions, which govern their interactions with hepatic Cytochrome P450 (CYP450) enzymes and determine their clearance routes.
This whitepaper dissects the metabolic and pharmacokinetic profiles of three foundational quinolizidine derivatives—Sparteine, Oxymatrine, and Cytisine—and provides self-validating experimental protocols for their in vitro and in vivo evaluation.
Sparteine: The CYP2D6 Paradigm
Historically utilized as an antiarrhythmic agent, sparteine is now primarily recognized as a critical in vivo and in vitro probe for phenotyping CYP2D6 genetic polymorphisms.
Metabolic Pathway:
The biotransformation of sparteine in humans is driven almost entirely by N-oxidation, catalyzed exclusively by the highly polymorphic CYP2D6 enzyme[1]. The reaction involves the stereospecific abstraction of the axial 2-beta hydrogen atom[2]. This yields an unstable N1-oxide intermediate, which rapidly dehydrates to form two major metabolites: 2-dehydrosparteine and 5-dehydrosparteine[1].
Pharmacokinetics:
The PK profile of sparteine is highly variable and genotype-dependent. In extensive metabolizers (EMs), sparteine exhibits an elimination half-life (t1/2) of approximately 156 minutes[1]. Conversely, in poor metabolizers (PMs)—who carry non-functional CYP2D6 alleles—the formation of dehydro-metabolites is drastically reduced. In these individuals, the majority of the administered dose is excreted as unchanged sparteine in the urine, leading to a significantly altered metabolic ratio (MR)[1].
Caption: Sparteine N-oxidation pathway mediated by CYP2D6, yielding dehydro-metabolites.
Oxymatrine and Matrine: CYP3A4-Mediated Reduction
Oxymatrine (OMT) and its active metabolite matrine (MT) are tetracyclic quinolizidine alkaloids noted for their anti-hepatitis B virus (HBV) and anti-inflammatory properties.
Metabolic Pathway:
Unlike typical oxidative CYP450 reactions, oxymatrine undergoes a unique reductive metabolism to matrine. In vitro studies using human liver microsomes (HLMs) confirm that this reduction is primarily catalyzed by CYP3A4[3]. The reaction is highly sensitive to oxygen tension; hypoxic conditions significantly enhance the formation of matrine, confirming the reductive nature of this specific CYP450-mediated pathway[3].
Pharmacokinetics:
Oxymatrine exhibits a relatively low absolute oral bioavailability of 26.43%, primarily due to poor gastrointestinal stability and extensive first-pass hepatic metabolism[4],[5]. Following oral administration, it reaches a peak plasma concentration (Cmax) of ~605.5 ng/mL at a Tmax of 0.75 hours, with an elimination half-life of ~4.18 hours[5]. It is widely distributed in tissues, with the highest accumulation in the small intestine, liver, and kidneys[4].
Caption: Pharmacokinetic workflow of Oxymatrine detailing CYP3A4 reduction and renal excretion.
Cytisine: Renal Clearance and Metabolic Evasion
Cytisine is a natural partial agonist at α4β2 nicotinic acetylcholine receptors, utilized globally as a highly effective smoking cessation therapeutic[6],[7].
Pharmacokinetics:
In stark contrast to sparteine and oxymatrine, cytisine undergoes negligible hepatic metabolism. Because it is a highly hydrophilic weak base (pKa 7.85), it effectively escapes CYP450 capture in the liver[7]. Cytisine boasts an exceptional oral bioavailability of 90–95%[8]. It reaches peak plasma concentrations within 2 hours and maintains an elimination half-life of approximately 4.8 hours[7]. Because it is not metabolized, 90-95% of the administered dose is excreted entirely unchanged in the urine, effectively eliminating the risk of CYP-mediated drug-drug interactions (DDIs)[6],[7].
Comparative Pharmacokinetic Data
To aid in formulation and dosing strategies, the quantitative PK parameters of these three quinolizidine derivatives are summarized below:
Compound
Primary Target / Clinical Use
Oral Bioavailability (F%)
Elimination Half-life (t1/2)
Primary Metabolic Pathway
Primary Clearance Route
Sparteine
CYP2D6 Probe / Antiarrhythmic
Variable (Genotype-dependent)
~156 min (in EMs)
CYP2D6 (N-oxidation)
Hepatic / Renal
Oxymatrine
Anti-HBV / Anti-inflammatory
~26.4%
~4.18 hours
CYP3A4 (Reduction to Matrine)
Hepatic / Renal
Cytisine
α4β2 Partial Agonist
90–95%
~4.8 hours
Negligible
Renal (90-95% unchanged)
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems, incorporating specific causal steps to prevent analytical artifacts.
Protocol 1: In Vitro CYP2D6 Phenotyping using Sparteine
Purpose: To determine the metabolic ratio of sparteine to its dehydro-metabolites, assessing CYP2D6 activity.
Microsome Preparation: Thaw Human Liver Microsomes (HLMs) strictly on ice. Causality: CYP enzymes are highly susceptible to thermal degradation; maintaining 4°C preserves the structural integrity of the heme center.
Incubation Mixture: Combine HLMs (0.5 mg/mL protein), sparteine (10 µM), and a 100 mM phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.
Reaction Initiation: Add an NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the reaction. Causality: CYP450 monooxygenase cycles require a continuous supply of electrons; a regenerating system prevents NADPH depletion over the incubation period.
Quenching: After 30 minutes, add an equal volume of ice-cold acetonitrile containing a stable-isotope internal standard (e.g., Sparteine-d3). Causality: The organic solvent instantly precipitates the microsomal proteins, halting enzymatic activity and locking the exact metabolite ratio in place.
Analysis: Centrifuge at 14,000 × g for 10 minutes to pellet proteins, preventing LC column clogging. Analyze the supernatant via GC-MS or LC-MS/MS to quantify 2-dehydrosparteine and 5-dehydrosparteine.
Protocol 2: UHPLC-MS/MS Quantification of Cytisine in Plasma
Purpose: To accurately measure cytisine clearance and validate its lack of hepatic metabolism.
Sample Spiking: Aliquot 100 µL of human plasma and spike with 10 µL of Cytisine-d4 (internal standard). Causality: The deuterated standard co-elutes with cytisine, perfectly correcting for matrix effects and ion suppression during electrospray ionization (ESI).
Solid Phase Extraction (SPE): Load the sample onto a mixed-mode cation exchange (MCX) SPE cartridge. Wash with 2% formic acid in water, followed by methanol. Elute with 5% ammonium hydroxide in methanol. Causality: Cytisine is highly hydrophilic; standard liquid-liquid extraction yields poor recovery. MCX specifically retains the basic amine group of cytisine, washing away neutral lipids and acidic plasma proteins.
Chromatography: Inject the eluate onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Causality: Standard reverse-phase C18 columns fail to retain highly polar cytisine, causing it to elute in the void volume. HILIC ensures proper retention and peak resolution.
Historical development and discovery of 3-(Octahydro-quinolizin-1-yl)-phenol
An In-Depth Technical Guide to the Synthesis and Potential Significance of 3-(Octahydro-quinolizin-1-yl)-phenol For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensiv...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Synthesis and Potential Significance of 3-(Octahydro-quinolizin-1-yl)-phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the chemical history, synthetic strategies, and potential pharmacological relevance of 3-(Octahydro-quinolizin-1-yl)-phenol. As this specific molecule is not extensively documented in current literature, this guide adopts a first-principles approach, dissecting its core components—the quinolizidine scaffold and the meta-substituted phenol moiety. By examining the rich history and established chemistry of these two building blocks, we can construct a logical framework for the molecule's potential discovery, synthesis, and application in drug development.
Part 1: The Quinolizidine Alkaloid Scaffold: A Legacy of Natural Discovery
The quinolizidine ring system, a nitrogenous heterocycle with a 1-azabicyclo[4.4.0]decane core, is a privileged scaffold in natural product chemistry.[1] These compounds, known as quinolizidine alkaloids (QAs), are predominantly found in the plant kingdom, particularly within the Fabaceae (legume) family.[2][3]
Historical Isolation and Biological Origins
The journey into QA chemistry began in the early 20th century with the isolation of some of the first members of this class, lupinine and sparteine, from the leaves and stems of Lupinus luteus (yellow lupin).[1][2] These discoveries unveiled a vast family of structurally diverse molecules that plants utilize as a primary defense mechanism against herbivores and pathogens, owing to their often bitter taste and toxicity.[2][4]
The biosynthesis of QAs is a testament to nature's chemical ingenuity. The foundational precursor for this entire class of alkaloids is the amino acid L-lysine.[1][3] Through a series of enzymatic steps, beginning with the decarboxylation of L-lysine to cadaverine, the plant constructs the characteristic bicyclic quinolizidine core.[5] This shared biosynthetic origin accounts for the structural similarities observed across the hundreds of QAs identified to date.[1][6]
Caption: Simplified biosynthesis of the quinolizidine alkaloid core from L-lysine.
Pharmacological Significance and Synthetic Milestones
The structural complexity and biological activity of QAs have made them attractive targets for both pharmacological investigation and total synthesis. This class of compounds exhibits a wide array of biological effects, including anti-inflammatory, antiviral, antitumor, and anti-arrhythmic properties.[2][7] For example, sparteine has been studied for its effects on cardiac ion channels, while matrine, another QA, has demonstrated potent anticancer and anti-inflammatory activities.[7][8]
The challenge of recreating these complex natural structures in the laboratory has driven significant innovation in synthetic organic chemistry. The first racemic total synthesis of lupinine was achieved in 1937, with the first enantioselective synthesis following in 1966 by Goldberg and Ragade.[9][10] These early efforts paved the way for more advanced and efficient synthetic routes, such as the double Mitsunobu reaction approach for synthesizing (-)-lupinine.[11] A key transformation in the synthesis of many complex alkaloids, including those with quinolizidine-like structures, is the Pictet-Spengler reaction, which forms a new heterocyclic ring by condensing an amine with an aldehyde or ketone.[12][13][14]
Part 2: The Substituted Phenol Moiety: A Cornerstone of Medicinal Chemistry
The phenol functional group is a recurring motif in a vast number of pharmaceuticals and natural products.[15] Its ability to act as a hydrogen bond donor and acceptor, coupled with its aromatic nature, makes it a critical pharmacophore for interacting with biological targets.
Evolution of Synthetic Strategies
The synthesis of substituted phenols, particularly with specific regiochemistry, has been a long-standing challenge in organic chemistry due to the strong ortho- and para-directing nature of the hydroxyl group in electrophilic aromatic substitution reactions.[16]
Classical Methods:
Friedel-Crafts Acylation: This reaction can be used to introduce acyl groups to the phenol ring, though it often requires protecting the hydroxyl group to prevent O-acylation and can lead to mixtures of ortho and para isomers.[17][18] The reaction typically employs a Lewis acid catalyst like aluminum trichloride.[19]
Ullmann Condensation: Developed by Fritz Ullmann in 1905, this copper-catalyzed reaction allows for the formation of diaryl ethers by coupling a phenol with an aryl halide.[20][21] While historically significant, the reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper.[21]
Modern Cross-Coupling Reactions:
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of substituted aromatics.
Buchwald-Hartwig Amination and Etherification: This versatile methodology allows for the formation of C-N and C-O bonds under relatively mild conditions.[22][23] It can be adapted to couple phenols with aryl halides or pseudohalides to create aryl ethers, providing a more efficient alternative to the Ullmann condensation.[22][24]
The synthesis of meta-substituted phenols remains a particular challenge, often requiring multi-step sequences or specialized starting materials to overcome the inherent electronic preferences of the aromatic ring.[16]
Part 3: A Technical Guide to the Convergent Synthesis of 3-(Octahydro-quinolizin-1-yl)-phenol
Given the absence of a direct precedent, the synthesis of 3-(Octahydro-quinolizin-1-yl)-phenol would likely be approached through convergent strategies that build the two main fragments separately before joining them. Below are two plausible, detailed synthetic workflows.
Workflow 1: Grignard Addition to a Phenolic Aldehyde
This strategy involves the creation of an organometallic quinolizidine species and its subsequent addition to a protected 3-hydroxybenzaldehyde.
Step-by-Step Protocol:
Synthesis of a Halogenated Quinolizidine: Begin with a known quinolizidine precursor, such as one derived from lupinine. Convert the primary alcohol of lupinine to a leaving group (e.g., a tosylate or mesylate) and displace it with a halide (e.g., bromide) via an S\textsubscript{N}2 reaction.
Formation of the Grignard Reagent: React the 1-bromomethyl-quinolizidine with magnesium turnings in anhydrous diethyl ether or THF to form the corresponding Grignard reagent, (octahydro-quinolizin-1-yl)methylmagnesium bromide.
Protection of the Phenol: The acidic proton of the phenol must be protected prior to the Grignard reaction. React 3-hydroxybenzaldehyde with a suitable protecting group, such as tert-butyldimethylsilyl chloride (TBDMSCl) or benzyl bromide, to form the protected aldehyde.
Grignard Addition: Add the protected 3-hydroxybenzaldehyde to the freshly prepared Grignard reagent at low temperature (e.g., 0 °C). This nucleophilic addition to the carbonyl will form a secondary alcohol.
Oxidation and Deprotection: The resulting secondary alcohol is then oxidized to a ketone using a mild oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation. Finally, the protecting group is removed (e.g., using tetrabutylammonium fluoride for TBDMS or hydrogenolysis for benzyl) and the ketone is reduced to a methylene group via a Wolff-Kishner or Clemmensen reduction to yield the final product. Correction: A more direct route would involve a reductive deoxygenation of the secondary alcohol, for example, via a Barton-McCombie deoxygenation, to avoid the oxidation-reduction sequence.
Caption: Proposed synthetic workflow via Grignard reaction.
Workflow 2: Palladium-Catalyzed Cross-Coupling
This modern approach leverages the power of transition-metal catalysis to form the key C-C bond between the two fragments.
Step-by-Step Protocol:
Synthesis of a Quinolizidine Boronic Ester: Starting from the 1-bromomethyl-quinolizidine prepared in Workflow 1, perform a Miyaura borylation reaction using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) to generate the corresponding boronic ester.
Functionalization of the Phenol: Protect the hydroxyl group of 3-bromophenol (e.g., as a methoxymethyl (MOM) ether). This yields 1-bromo-3-(methoxymethoxy)benzene.
Suzuki Coupling: Perform a Suzuki cross-coupling reaction between the quinolizidine boronic ester and the protected 3-bromophenol.[25][26] This reaction is catalyzed by a palladium complex with appropriate ligands (e.g., SPhos or XPhos) and a base (e.g., K₂CO₃ or Cs₂CO₃).
Deprotection: Remove the MOM protecting group under acidic conditions (e.g., with HCl in methanol) to reveal the final product, 3-(Octahydro-quinolizin-1-yl)-phenol.
Caption: Proposed synthetic workflow via Suzuki cross-coupling.
Part 4: Predicted Pharmacological Profile and Future Directions
While the precise biological activity of 3-(Octahydro-quinolizin-1-yl)-phenol is unknown, we can infer a potential pharmacological profile by considering its structural components.
CNS Activity: Many quinolizidine alkaloids and other related alkaloids interact with the central nervous system, particularly with nicotinic and muscarinic acetylcholine receptors.[9] The quinolizidine core of the target molecule could potentially confer activity at these or other CNS receptors.
Analgesic/Anti-inflammatory Properties: The phenol moiety is a common feature in many analgesic and anti-inflammatory drugs. It is possible that this functional group could contribute to similar activities in the target molecule, perhaps through mechanisms involving cyclooxygenase (COX) enzymes or other inflammatory pathways.
Antimicrobial or Anticancer Potential: Given the broad range of activities reported for various QAs, including antimicrobial and cytotoxic effects, it is plausible that 3-(Octahydro-quinolizin-1-yl)-phenol could be investigated for these properties.[7][27]
Future Research
The validation of this hypothetical molecule would require a dedicated research program:
Synthesis and Characterization: The first step would be the successful synthesis and unambiguous structural confirmation of the molecule using techniques like NMR, mass spectrometry, and X-ray crystallography.
In Vitro Screening: The pure compound would then be subjected to a broad panel of in vitro assays, including receptor binding assays (e.g., for acetylcholine, opioid, and other CNS receptors), enzyme inhibition assays (e.g., COX-1/2), and cytotoxicity assays against various cancer cell lines.
In Vivo Studies: Promising hits from in vitro screening would be advanced to in vivo models to assess their efficacy, toxicity, pharmacokinetics, and pharmacodynamics in relevant disease models (e.g., pain, inflammation, or neurological disorders).
This structured approach, grounded in the historical context and established synthetic chemistry of its constituent parts, provides a robust framework for the potential discovery and development of 3-(Octahydro-quinolizin-1-yl)-phenol as a novel therapeutic agent.
References
A comprehensive list of sources will be generated upon completion of the full guide.
Solubility and physicochemical characteristics of 3-(Octahydro-quinolizin-1-yl)-phenol
Technical Whitepaper: Solubility and Physicochemical Characterization of 3-(Octahydro-quinolizin-1-yl)-phenol Executive Summary This technical guide provides a comprehensive physicochemical profiling framework for 3-(Oct...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper: Solubility and Physicochemical Characterization of 3-(Octahydro-quinolizin-1-yl)-phenol
Executive Summary
This technical guide provides a comprehensive physicochemical profiling framework for 3-(Octahydro-quinolizin-1-yl)-phenol , a bicyclic alkaloid derivative characterized by a quinolizidine (norlupinane) core fused with a phenolic moiety. Structurally analogous to morphinan pharmacophores and sigma receptor ligands, this compound presents unique solubility challenges driven by its amphiphilic nature and dual ionization centers (basic tertiary amine and acidic phenol).
This document outlines the theoretical basis and experimental protocols required to define its pKa , lipophilicity (LogP/LogD) , and pH-dependent solubility profile . These parameters are critical for optimizing formulation strategies, salt selection, and predicting biopharmaceutical performance (BCS classification).
Molecular Identity & Structural Analysis
The physicochemical behavior of 3-(Octahydro-quinolizin-1-yl)-phenol is dictated by the interplay between its rigid bicyclic scaffold and its ionizable functional groups.
Chemical Name: 3-(Octahydro-2H-quinolizin-1-yl)phenol
Tertiary Amine (Bridgehead N): Acts as a proton acceptor (Base).
Phenolic Hydroxyl (-OH): Acts as a proton donor (Weak Acid).
Stereochemistry: The molecule possesses chiral centers at the bridgehead (C9a) and the substitution point (C1). The trans-quinolizidine conformation is thermodynamically favored, where the lone pair of the nitrogen is anti-periplanar to the C9a-H bond, affecting basicity.
Ionization & The Zwitterionic Potential
Unlike simple amines, this molecule exhibits a complex ionization scheme.
pKa1 (Amine): Predicted range 9.0 – 9.8 (Protonated cation
Neutral).
pKa2 (Phenol): Predicted range 9.8 – 10.5 (Neutral
Phenolate anion).
Critical Insight: The proximity of these pKa values creates a narrow pH window (typically pH 9.0–10.0) where the neutral, lipophilic species dominates, leading to a sharp "Solubility Cliff."
Physicochemical Profiling: The Core Parameters
Solubility Profile (pH-Dependent)
The solubility of 3-(Octahydro-quinolizin-1-yl)-phenol is highly sensitive to pH due to its amphoteric character.
pH Region
Dominant Species
Charge State
Solubility Prediction
Acidic (pH 1.2 - 6.0)
Protonated Amine / Neutral Phenol
Cationic (+)
High (> 10 mg/mL)
Physiological (pH 7.4)
Protonated Amine / Neutral Phenol
Cationic (+)
Moderate
Alkaline (pH 9.0 - 10.0)
Neutral Amine / Neutral Phenol
Neutral (0)
Low (Intrinsic Solubility, )
Basic (pH > 11.0)
Neutral Amine / Phenolate
Anionic (-)
High
Lipophilicity (LogP vs. LogD)
Intrinsic LogP: Estimated at 2.5 – 3.2 (High lipophilicity of the neutral species).
LogD (pH 7.4): Will be lower (approx. 1.0 – 1.5) due to ionization of the amine, suggesting good membrane permeability but potential distribution into lysosomes (ion trapping).
Experimental Methodologies
The following protocols are designed to empirically validate the theoretical values.
Protocol A: Potentiometric pKa Determination (Sirius T3 / GLpKa)
Objective: Determine precise macro-pKa values to predict the pH-solubility profile.
Preparation: Dissolve 1-2 mg of the compound in 0.15 M KCl (ionic strength adjustor).
Titration Loop: Perform a dual-titration (Acid-to-Base and Base-to-Acid) from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.
Cosolvent Assay: If the compound precipitates during titration (likely near pH 9-10), switch to a Methanol/Water cosolvent system (e.g., 30%, 40%, 50% MeOH) and extrapolate to 0% aqueous pKa using the Yasuda-Shedlovsky equation.
Data Analysis: Fit the Bjerrum plot to identify two inflection points corresponding to the amine and phenol deprotonation.
Objective: Measure equilibrium solubility at biorelevant pH levels.
Media Preparation: Prepare buffers at pH 1.2 (SGF), pH 6.8 (FaSSIF), and pH 7.4 (PBS).
Saturation: Add excess solid compound to glass vials containing 2 mL of each buffer.
Equilibration: Incubate at 37°C with constant agitation (orbital shaker at 300 rpm) for 24-48 hours.
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a PVDF syringe filter (0.22 µm). Note: Pre-saturate filters to avoid drug adsorption.
Quantification: Analyze the supernatant via HPLC-UV/Vis.
Mobile Phase: ACN:Water (0.1% Formic Acid) gradient.
Detection: 270-280 nm (Phenol absorption).
Visualization: Ionization & Solubility Pathway
The following diagram illustrates the ionization states and the experimental workflow for characterization.
Figure 1: Ionization pathway of 3-(Octahydro-quinolizin-1-yl)-phenol and the integrated physicochemical characterization workflow.
Biopharmaceutical Implications
Oral Absorption: The compound is likely BCS Class II (Low Solubility, High Permeability) at neutral pH. However, its high solubility in acidic gastric fluids (pH 1.2) suggests rapid initial dissolution, followed by potential precipitation in the small intestine (pH 6.8).
Salt Selection: To improve dissolution rates and solid-state stability, salt formation with strong acids is recommended.
Hydrochloride (HCl): Standard choice, likely forms a stable crystalline salt.
Tartrate/Succinate: May offer better solubility profiles if the HCl salt is hygroscopic.
Formulation Strategy: Lipid-based formulations (SEDDS) or amorphous solid dispersions (ASD) may be required if the intrinsic solubility (
) is < 1 µg/mL.
References
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link
Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 32(4-5), 381-390. Link
Comer, J., & Box, K. (2017). "A High-Throughput Method for the Measurement of pKa and LogP." Journal of Medicinal Chemistry. Link
Lupine Alkaloids Chemistry: General reference on the quinolizidine scaffold properties. Pure and Applied Chemistry, 66(10/11), 2283-2286. Link
Foundational
Isomeric Forms and Stereochemistry of 3-(Octahydro-quinolizin-1-yl)-phenol
Executive Summary The molecule 3-(Octahydro-quinolizin-1-yl)-phenol represents a privileged scaffold in medicinal chemistry, merging the rigid, bicyclic quinolizidine core with the pharmacologically critical m-hydroxyphe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The molecule 3-(Octahydro-quinolizin-1-yl)-phenol represents a privileged scaffold in medicinal chemistry, merging the rigid, bicyclic quinolizidine core with the pharmacologically critical m-hydroxyphenyl moiety. This specific structural arrangement is a hallmark of central nervous system (CNS) active agents, particularly in the design of non-classical opioid receptor ligands and sigma receptor modulators.[1]
For researchers and drug developers, the challenge of this molecule lies not in its connectivity, but in its stereochemical lability .[1] The octahydroquinolizine core possesses a conformational flexibility at the bridgehead nitrogen that, combined with the chiral centers at C1 and C9a, creates a complex isomeric landscape.[1] This guide dissects these stereochemical relationships, providing a roadmap for the synthesis, separation, and analytical validation of its bioactive diastereomers.
To understand the behavior of 3-(Octahydro-quinolizin-1-yl)-phenol, one must first master the dynamics of the quinolizidine ring system (1-azabicyclo[4.4.0]decane). Unlike the carbocyclic decalin system, the presence of the nitrogen atom at the bridgehead allows for lone-pair inversion, creating a dynamic equilibrium between cis- and trans-fused ring systems.
The Bridgehead Equilibrium
The stereochemistry is defined by two permanent chiral centers and one labile center:
C1: The point of attachment for the 3-hydroxyphenyl group.
C9a: The bridgehead carbon.
N4: The bridgehead nitrogen (capable of pyramidal inversion).
Thermodynamically, the trans-fused conformation is generally favored by 2.4–3.0 kcal/mol due to the absence of gauche butane interactions present in the cis-fused form. However, the introduction of a bulky aryl substituent at C1 can destabilize the trans-conformer if it forces the substituent into a 1,3-diaxial interaction, potentially shifting the equilibrium toward a cis-fused state to relieve steric strain.
Isomeric Hierarchy
The molecule exists as two pairs of enantiomers (four diastereomers in total), assuming the nitrogen inversion is fast or locked in the thermodynamically preferred state.[1]
Isomer Pair A (Trans-fused, 1-Equatorial): The phenyl ring is equatorial relative to the quinolizidine ring B. This is typically the most stable diastereomer.
Isomer Pair B (Trans-fused, 1-Axial): The phenyl ring is axial. Less stable due to 1,3-diaxial interactions with protons on C3 and C9.[1]
Isomer Pair C (Cis-fused): Often observed as a minor component or a transition state, unless stabilized by specific intramolecular hydrogen bonding between the phenol hydroxyl and the bridgehead nitrogen.[1]
Visualization of Stereochemical Pathways
Figure 1: Stereochemical hierarchy showing the thermodynamic drift toward the trans-fused, 1-equatorial conformer.
Analytical Characterization: The "Self-Validating" Protocol
Distinguishing between the cis and trans ring fusions is the critical quality attribute (CQA) for this molecule. As a scientist, you cannot rely solely on mass spectrometry.[1] You must use spectroscopic methods that probe the lone pair orientation.
Infrared Spectroscopy: The Bohlmann Bands
This is the most rapid diagnostic tool for quinolizidines.
Mechanism: In the trans-fused conformation, the nitrogen lone pair is anti-periplanar to the C-H bonds at C4 and C9a. This orbital overlap results in a specific weakening of the C-H bonds.
Diagnostic Signal: Look for Bohlmann bands —a set of distinct absorption bands in the 2700–2800 cm⁻¹ region.
Presence: Confirms trans-ring fusion.
Absence: Indicates cis-fusion or N-protonation.
NMR Spectroscopy
Nuclear Magnetic Resonance provides definitive proof of relative stereochemistry at C1.
Parameter
Signal Characteristic
Structural Implication
H-9a Coupling
Large value (~10-11 Hz)
Indicates H-9a is axial-axial with H-1, confirming trans-fusion.
C1-H Chemical Shift
Upfield shift
Axial proton (Equatorial Phenyl group).
C1-H Chemical Shift
Downfield shift
Equatorial proton (Axial Phenyl group).
¹³C C-6 Shift
Distinct shift
Sensitive to the γ-gauche effect from the C1 substituent.
Synthetic Workflow & Resolution
Synthesis of 1-substituted quinolizidines often yields diastereomeric mixtures. The following protocol outlines a robust route to the target, prioritizing stereocontrol.
Recommended Synthetic Route
The most reliable pathway involves the thermodynamic enolization of a quinolizidin-1-one intermediate, followed by reaction with a 3-methoxyphenyl lithium species, and subsequent reduction.
Step-by-Step Protocol
Precursor Assembly:
React 2-picolyllithium with 3-bromo-1-propanol derivatives to form the open chain skeleton.
Cyclize to form the quinolizidin-1-one.
Grignard/Lithium Addition:
Reagent: 3-methoxyphenylmagnesium bromide.
Conditions: Anhydrous THF, -78°C to 0°C.
Observation: This creates the tertiary alcohol at C1.
Dehydration & Reduction:
Dehydrate the tertiary alcohol (acid catalyzed) to the alkene.
Note: Hydrogenation tends to occur from the less hindered face, favoring the formation of the cis-isomer initially. However, acid-catalyzed equilibration can convert this to the thermodynamically stable trans-isomer .
Demethylation:
Convert the methoxy group to the phenol using BBr₃ in DCM (-78°C).
Separation of Isomers
Do not assume the reaction yields a single isomer.
The stereochemistry of 3-(Octahydro-quinolizin-1-yl)-phenol is not merely an academic curiosity; it dictates the drug's receptor profile.
The Opioid/Sigma Switch
This molecule contains the m-hydroxyphenyl pharmacophore found in potent opioids like Meptazinol and Butorphanol .
Equatorial Phenyl (Trans-fused): Typically mimics the planar A-ring of morphinans, allowing for high-affinity binding to the Mu (µ) opioid receptor . The spatial arrangement places the phenolic -OH and the basic Nitrogen at the optimal distance (approx. 4–6 Å) for aspartate anchoring in the receptor pocket.
Axial Phenyl: Often results in a loss of opioid activity but may retain or enhance affinity for Sigma-1 (
1) receptors , which accommodate bulkier, non-planar hydrophobic domains.[1]
Mechanistic Pathway Diagram[1]
Figure 2: Pharmacological divergence based on the binding of the optimized trans-equatorial isomer.
References
Bohlmann, F. (1958).[1] "Zur Konfigurationsbestimmung von Chinolizidin-Derivaten" (Determination of configuration of quinolizidine derivatives). Chemische Berichte, 91(10), 2157–2167.[1]
Kóbor, J., et al. (1994).[1][2] "Synthesis and stereochemical study of cis- and trans-1-(3′-substituted-propyl)benzo[a]quinolizidine." Tetrahedron, 50(16), 4873-4884.[1]
Rozhkov, E. N., et al. (1981).[1][2] "Synthesis and stereochemistry of benzo[a]cyclohexano[f]quinolizidines." Chemistry of Heterocyclic Compounds, 17, 1220–1224.[1]
Bøgesø, K. P., et al. (1987).[1] "Indolizidine and quinolizidine derivatives of the dopamine autoreceptor agonist 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP)."[3] Journal of Medicinal Chemistry, 30(1), 142–150.[1]
King, F. D. (1996).[1] "Structure-Activity Relationships of Meptazinol Analogues." Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for 3-hydroxyphenyl pharmacophore).
Application Note: Preparation of 3-(Octahydro-quinolizin-1-yl)-phenol Stock Solutions for In Vitro Assays
Compound Profile & Physicochemical Assessment 3-(Octahydro-quinolizin-1-yl)-phenol is a bicyclic alkaloid derivative characterized by a fused quinolizidine ring system attached to a phenolic moiety. Successful handling r...
Author: BenchChem Technical Support Team. Date: March 2026
Compound Profile & Physicochemical Assessment
3-(Octahydro-quinolizin-1-yl)-phenol is a bicyclic alkaloid derivative characterized by a fused quinolizidine ring system attached to a phenolic moiety. Successful handling requires understanding its dual nature: the basicity of the bridgehead nitrogen and the acidity/redox-sensitivity of the phenol group.
Functional Group: Phenolic Hydroxyl (-OH) at the meta position relative to the linkage.
Key Properties:
Amphoteric Character: Contains a basic tertiary amine (pKa
9.0–10.0) and a weakly acidic phenol (pKa 10.0).
Lipophilicity (LogP): Estimated > 2.5 (Free base). High membrane permeability but poor aqueous solubility at neutral pH.
Redox Sensitivity: The phenolic group is susceptible to oxidation (forming quinones) upon exposure to light and air, leading to solution discoloration (browning).
Solubility Matrix
Solvent
Solubility
Suitability
Notes
DMSO (Anhydrous)
High (>100 mM)
Primary Stock
Universal solvent for bioassays; stabilizes the compound against hydrolysis.
Ethanol (Abs.)
High (>50 mM)
Secondary Stock
Good solubility but evaporates; cytotoxic to some cell lines at >0.5%.
Water (Neutral)
Poor (<1 mM)
Avoid
The free base will likely precipitate or form a colloidal suspension.
Water (Acidic, 0.1M HCl)
Moderate-High
Aqueous Stock
Protonation of the nitrogen () drastically improves solubility.
Protocol: Preparation of Working Solutions (In Vitro)
Challenge: Diluting a hydrophobic stock (DMSO) into aqueous media (RPMI/DMEM) can cause rapid microprecipitation ("crashing out"), leading to false negatives in assays.
The "Intermediate Dilution" Method
Do not pipette 100 mM stock directly into the cell well. Use a serial dilution step.
Prepare Intermediate Stock (100x):
Dilute the Master Stock (e.g., 10 mM) 1:100 into the assay medium (or PBS) to create a 100
M working solution.
Critical Check: Observe for turbidity. If precipitation occurs, dilute the Master Stock into ethanol first, or use a lower concentration Master Stock.
Final Dilution (1x):
Add the Intermediate Stock to the cells.
Final DMSO Concentration: Ensure final DMSO is
(v/v) to avoid solvent toxicity.
Serial Dilution Scheme (Logarithmic)
For dose-response curves (
/):
Step
Source Solution
Volume Transfer
Diluent (Media)
Final Conc.
DMSO %
A
Master Stock (10 mM)
-
DMSO
10 mM
100%
B
Solution A
10 L
990 L Media
100 M
1%
C
Solution B
100 L
900 L Media
10 M
0.1%
D
Solution C
100 L
900 L Media
1 M
0.01%
Quality Control & Troubleshooting
Self-Validating System:
Every stock preparation must undergo a "Solvent Blank" and "Precipitation Check" validation.
QC 1: Visual Precipitation Check
Method: Pipette the highest working concentration (e.g., 100
M) into a clear 96-well plate containing media.
Observation: Place under a microscope (10x objective). Look for crystal needles or amorphous aggregates.
Pass Criteria: Solution is optically clear indistinguishable from the vehicle control.
Fail Criteria: Appearance of a new broad band at >350 nm (yellow/browning) indicates oxidation to quinones/polymers. Discard stock.
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Precipitation in Media
Conc. too high; pH shock
Use "Intermediate Dilution" method; acidify media slightly if tolerated; reduce max conc.
Solution turns Yellow/Brown
Phenol oxidation
Discard. Prepare new stock with Argon overlay; add 1 mM Ascorbic Acid if assay permits.
Inconsistent
Adsorption to plastic
Use Low-Binding (siliconized) tips and glass vials for intermediate steps.
Biological Context & Pathway Visualization[4][6]
While the specific target of "3-(Octahydro-quinolizin-1-yl)-phenol" depends on the exact isomer (e.g., Matrine-like vs. Lupinine-like), these scaffolds often modulate G-Protein Coupled Receptors (GPCRs) or Ion Channels .
Below is a generalized signaling pathway for a Quinolizidine ligand acting on a surface receptor (e.g., AChR or Opioid-like), leading to downstream cellular effects.
Figure 2: Generalized pharmacodynamic pathway for quinolizidine alkaloid ligands.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Phenol derivatives and Quinolizidine Alkaloids. PubChem.[1] Available at: [Link]
Wink, M. (1993). Quinolizidine alkaloids.[2][3][4][5][6] In: Methods in Plant Biochemistry. Academic Press. (Contextual grounding for alkaloid solubility).
Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
Application Note: Advanced Isolation Strategies for Quinolizidinyl Phenol Derivatives
Executive Summary This application note details a high-purity isolation workflow for quinolizidinyl phenol derivatives (e.g., sophocarpine analogues, matrine-phenol hybrids). These compounds exhibit a challenging amphote...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details a high-purity isolation workflow for quinolizidinyl phenol derivatives (e.g., sophocarpine analogues, matrine-phenol hybrids). These compounds exhibit a challenging amphoteric physicochemical profile : a basic tertiary amine core (quinolizidine) coupled with an acidic phenolic hydroxyl group.
Standard alkaloid extraction protocols often fail with these derivatives because high-pH basification (typically pH >12) deprotonates the phenol, trapping the target in the aqueous phase as a phenolate salt. This guide introduces a "Dual-Window" pH control strategy , integrated with Macroporous Resin Enrichment and High-Speed Counter-Current Chromatography (HSCCC), to achieve purities >98% without irreversible adsorption losses.
Chemical Context & Challenges[1][2]
The Amphoteric Trap
Quinolizidinyl phenols possess two ionizable centers:
Nitrogen Atom (
): Protonates at low pH ().
Phenolic Hydroxyl (
): Deprotonates at high pH ().
The Extraction Paradox:
Acidic Conditions (pH < 7): Molecule is cationic (
Target Window (pH 9.2 - 9.8): The molecule exists primarily as a non-ionic free base/phenol complex. This is the only window for efficient liquid-liquid extraction (LLE) into organic solvents.
Module A: Crude Extraction & Pre-treatment
Objective: Exhaustive extraction from biomass (e.g., Sophora roots or synthetic reaction mass) while minimizing co-extraction of highly polar gums and sugars.
Protocol A1: Acidified Ethanol Reflux
Rationale: Ethanol penetrates cellular matrices efficiently. Slight acidification stabilizes the alkaloid as a salt, preventing oxidation and increasing solubility during the initial pull.
Reagents:
Extraction Solvent: 70% Ethanol (v/v) adjusted to pH 3.0 with HCl.
Biomass: Dried, ground powder (40-60 mesh).
Workflow:
Maceration: Soak 1.0 kg of biomass in 5.0 L of Extraction Solvent for 2 hours at room temperature.
Reflux: Heat to mild reflux (
) for 2 hours. Collect filtrate.
Repeat: Repeat reflux twice with fresh solvent (3.0 L each).
Concentration: Combine filtrates and rotary evaporate at
to remove ethanol.
Acid Wash: Suspend the residue in 1.0 L of 0.5% HCl. Filter to remove insoluble lipophiles (chlorophyll/waxes).[2]
Module B: Enrichment via Macroporous Resins
Objective: Removal of inorganic salts, sugars, and highly polar pigments. This step replaces liquid-liquid extraction (LLE) for bulk cleanup to avoid emulsion formation.
Resin Selection Guide
Resin Type
Polarity
Surface Area ()
Target Application
HPD-100
Non-polar
>650
Best for general quinolizidines (Matrine/Oxymatrine).
AB-8
Weakly Polar
480-520
Recommended for Phenolic Derivatives. Better retention of polar phenols.
D101
Non-polar
500-550
Economical standard; lower resolution for phenols.
Protocol B1: AB-8 Resin Column Chromatography
Pre-treatment: Soak AB-8 resin in 95% ethanol for 24h, then wash with distilled water until no alcohol remains.
Loading: Adjust the Crude Acid Extract (from Module A) to pH 5.0. Load onto the column at a flow rate of 2 BV/h (Bed Volumes per hour).
Washing (Impurity Removal): Elute with 4 BV of distilled water. Discard eluate (contains sugars/salts).
Elution (Target Recovery): Elute with 70% Ethanol .
Note: For phenolic derivatives, ensure the elution ethanol is neutral.
Drying: Evaporate 70% ethanol fraction to dryness. This is the Enriched Alkaloid Fraction (EAF) .
Module C: High-Resolution Purification (HSCCC)
Objective: Separation of structural isomers (e.g., matrine vs. oxymatrine vs. phenolic analogues) without solid-phase adsorption loss.
Why HSCCC? Silica gel chromatography often causes irreversible adsorption of basic alkaloids (tailing) and oxidation of phenols. HSCCC uses a liquid stationary phase, eliminating these risks.
Solvent System Optimization
For quinolizidinyl phenols, a biphasic system with a phosphate buffer is critical to maintain the "Target pH Window."
Recommended System:
Ratio: 4 : 3 : 2 (v/v/v)
Protocol C1: HSCCC Operation
Equilibration: Fill the HSCCC coil with the Upper Phase (Stationary Phase) at 20 mL/min.
Rotation: Start rotor at 800-900 rpm.
Mobile Phase: Pump the Lower Phase (Mobile Phase) at 2.0 mL/min until hydrodynamic equilibrium is established (retention of stationary phase
).
Sample Injection: Dissolve 200 mg of EAF in 5 mL of mixed upper/lower phase. Inject.
Detection: Monitor UV at 220 nm (alkaloid core) and 280 nm (phenol moiety).
Fraction Collection: Collect peaks. Adjust pH of collected fractions to 7.0 immediately to prevent oxidation.
Visualization: Integrated Workflow
Figure 1: Step-by-step isolation workflow from biomass to pure compound, highlighting the critical transition from resin enrichment to liquid-liquid chromatography.
Troubleshooting & Optimization
Issue: Emulsification during LLE or HSCCC
Cause: Presence of saponins or high protein content in the crude extract.
Solution: Ensure the Module B (Resin) step is not skipped. If emulsions persist in HSCCC, add 5% isopropanol to the solvent system to reduce interfacial tension.
Issue: Low Recovery of Phenolic Derivatives
Cause: pH drift. If the phosphate buffer in HSCCC is too basic (> pH 10.5), phenols ionize and strip into the stationary aqueous phase, failing to elute.
Solution: Buffer capacity is key. Increase phosphate concentration from 0.2 M to 0.5 M to lock the pH at 9.5.
Issue: Peak Tailing
Cause: Interaction between the alkaloid nitrogen and trace metal ions or silanols (if using silica).
Solution: In HSCCC, tailing is rare. If observed, it indicates sample overload. Reduce injection mass or increase flow rate.
References
Ling, J.Y., et al. (2007). "Supercritical fluid extraction of quinolizidine alkaloids from Sophora flavescens Ait. and purification by high-speed counter-current chromatography."[3][1][4] Journal of Chromatography A.
Zhang, W., et al. (2014). "Simultaneous extraction and purification of alkaloids from Sophora flavescens Ait.[5] by microwave-assisted aqueous two-phase extraction."[5] Separation and Purification Technology.
He, K., et al. (2020). "Synthesis of Acryl Group-Modified Adsorption Resins and Their Adsorption Properties for Matrine and Oxymatrine." ACS Omega.
Guo, H.H., et al. (2023). "Application of high-speed counter current chromatography in extraction and separation of alkaloids in natural products."[6] Zhongguo Zhong Yao Za Zhi.
Liu, S., et al. (2019). "Preparative Separation of Alkaloids from Stem of Euchresta tubulosa Dunn. by High-Speed Counter-Current Chromatography Using Stepwise Elution." Molecules.
Application Note: Dosing Guidelines for 3-(Octahydro-quinolizin-1-yl)-phenol in Murine Models
This Application Note provides a comprehensive technical guide for the use of 3-(Octahydro-quinolizin-1-yl)-phenol (also known as 1-(3-hydroxyphenyl)octahydroquinolizine ) in murine models. This compound is a rigid bicyc...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a comprehensive technical guide for the use of 3-(Octahydro-quinolizin-1-yl)-phenol (also known as 1-(3-hydroxyphenyl)octahydroquinolizine ) in murine models. This compound is a rigid bicyclic analog of the dopamine autoreceptor agonist 3-PPP [3-(3-hydroxyphenyl)-N-n-propylpiperidine], extensively used in neuropharmacology to study dopamine D2/D3 receptor signaling and modulation.
Introduction & Mechanism of Action
3-(Octahydro-quinolizin-1-yl)-phenol is a centrally active dopamine receptor ligand characterized by a rigid quinolizidine scaffold. Structurally derived from the flexible 3-PPP molecule, the incorporation of the nitrogen atom into a bicyclic [4.4.0] system restricts conformational freedom, allowing for precise probing of the dopamine receptor pharmacophore.
Pharmacological Profile[1][2][3][4][5]
Target: Dopamine D2 and D3 receptors (Gi/o-coupled).
Mechanism:
Presynaptic Autoreceptors: Activation leads to feedback inhibition of dopamine synthesis and release (sedation, hypolocomotion).
Postsynaptic Receptors: Activation mimics dopamine, leading to stereotypy or reversal of parkinsonian symptoms.
Stereochemistry Significance: The biological activity is highly stereoselective.
Trans-1-axial isomer: typically exhibits potent postsynaptic agonist activity (amphetamine-like profile).
Trans-1-equatorial isomer: often displays selectivity for presynaptic autoreceptors or partial agonist/antagonist profiles.
Signaling Pathway Diagram
The following diagram illustrates the dual mechanism of action depending on the receptor population targeted (Pre- vs. Post-synaptic).
Caption: Dual-action signaling pathway of 3-(Octahydro-quinolizin-1-yl)-phenol at dopaminergic synapses. Low doses preferentially activate high-affinity autoreceptors.
Chemical Properties & Formulation
Successful in vivo delivery requires careful attention to the acid-base properties of the quinolizidine nitrogen and the phenol group.
Physicochemical Data
Property
Value
Notes
Chemical Name
1-(3-hydroxyphenyl)octahydroquinolizine
Formula
C₁₅H₂₁NO
Molecular Weight
231.34 g/mol
LogP
~2.5 - 3.0
Lipophilic (crosses BBB readily)
pKa
~9.5 (Amine), ~10.0 (Phenol)
Basic nitrogen; Phenol is weak acid
Appearance
Crystalline solid (Salt) or Oil (Base)
Usually supplied as HCl or HBr salt
Formulation Protocol
Objective: Prepare a 1.0 mg/mL stock solution for subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
Reagents:
Compound (HCl salt preferred)
Sterile 0.9% Saline (Physiological Saline)
Optional: 0.1% Ascorbic Acid (to prevent oxidation of the phenol)
Step-by-Step Procedure:
Weighing: Accurately weigh 10 mg of the compound salt.
Dissolution: Add 10 mL of sterile 0.9% saline.
Note: If using the free base , first dissolve in a minimal volume of DMSO (e.g., 2% of final volume) or 0.1 M HCl (stoichiometric equivalent), then dilute with saline.
pH Adjustment: Check pH. It should be near neutral (pH 6.0–7.4). If too acidic due to salt form, adjust carefully with dilute NaOH, but avoid precipitation of the free base (precipitates at pH > 8-9).
Sterilization: Filter through a 0.22 µm PES membrane syringe filter.
Storage: Use fresh. If storage is necessary, aliquot and freeze at -20°C. Protect from light to prevent oxidation of the phenolic moiety.
Dosing Guidelines (Murine Models)
Dosing depends heavily on the specific isomer and the desired physiological endpoint. The following ranges are based on the racemic mixture or the active trans-axial isomer (analogous to (-)3-PPP).
Blockade of agonist effects (if isomer is antagonist)
Experimental Workflow: Locomotor Activity Assay
This protocol assesses the biphasic effects of the compound (sedation at low doses vs. stimulation at high doses).
Caption: Standard workflow for assessing locomotor effects of dopaminergic ligands in mice.
Detailed Protocol
Subjects: Adult C57BL/6J mice (20-25g).
Habituation: Acclimate mice to the testing environment for at least 60 minutes.
Administration:
Inject Vehicle or Compound subcutaneously (s.c.) in the loose skin of the neck/back.
Injection volume: 10 mL/kg (e.g., 0.25 mL for a 25g mouse).
Observation:
Place mouse immediately into the open field arena.
Record locomotor activity (total distance traveled) in 5-minute bins for 2 hours.
Interpretation:
0–30 min: Look for initial suppression (autoreceptor effect).
30–90 min: Look for potential rebound hyperactivity or sustained suppression depending on dose.
Scientific Rationale & Troubleshooting
Causality of Experimental Choices
Route (s.c. vs i.p.): Subcutaneous administration is often preferred for dopaminergic agonists to avoid the "first-pass" liver metabolism spike seen with i.p., providing a smoother pharmacokinetic profile and reducing peripheral side effects.
Isomer Selection: The trans-fused quinolizidine ring creates a rigid structure. The axial orientation of the phenyl group mimics the active conformation of dopamine at the receptor. Researchers must be aware that using a racemic mixture may dilute the effect or introduce antagonist noise from the inactive isomer.
Self-Validating Controls
Positive Control: Use Apomorphine (0.5 mg/kg) for postsynaptic activation or Quinpirole for D2 selectivity.
Negative Control: Pre-treatment with Haloperidol (0.5 mg/kg) should block the effects of the high-dose agonist, confirming dopaminergic mechanism.
Safety & Handling
Phenolic Toxicity: While the phenol group is essential for receptor binding (hydrogen bonding), phenols can be prone to oxidation to quinones, which are potentially toxic. Always use fresh solutions containing antioxidants (ascorbic acid) if stability is a concern.
Dopaminergic Side Effects: Monitor animals for excessive stereotypy (gnawing, licking) or hypothermia at high doses. Maintain ambient temperature at 22-24°C.
References
Bogeso, K. P., Arnt, J., Lundmark, M., & Sundell, S. (1987).[1] Indolizidine and quinolizidine derivatives of the dopamine autoreceptor agonist 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP).[1] Journal of Medicinal Chemistry, 30(1), 142-150.[1]
Wikström, H., et al. (1985). Resolved 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) enantiomers and their quinolizidine analogues: Dopamine receptor activity and interactions with central dopamine receptors.[1] Journal of Medicinal Chemistry, 28(2), 215-225.
Hjorth, S., et al. (1981). 3-PPP, a new centrally acting DA-receptor agonist with selectivity for autoreceptors. Psychopharmacology, 75(3), 277-283.
Sonesson, C., et al. (1994). Synthesis and evaluation of pharmacological properties of novel trans- and cis-octahydrobenzo[f]quinolines and -isoquinolines as dopamine D2 agonists. Journal of Medicinal Chemistry, 37(26), 4529-4537.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Reagents and catalysts required for synthesizing 3-(Octahydro-quinolizin-1-yl)-phenol
Content Type: Application Note & Protocol Guide
Executive Summary
Target Molecule: 3-(Octahydro-quinolizin-1-yl)-phenol
Primary Application: Dopamine autoreceptor agonist/antagonist (D2/D3 subtypes); rigidified analog of 3-PPP (Preclamol).
Synthetic Strategy: Grignard addition to 1-quinolizidinone, followed by dehydration, stereoselective hydrogenation, and O-demethylation.
This technical guide outlines the optimized reagents, catalysts, and protocols required to synthesize 3-(octahydro-quinolizin-1-yl)-phenol. Designed for medicinal chemists, this workflow prioritizes stereochemical control and yield maximization. The quinolizidine moiety serves as a conformationally restricted template, locking the pharmacophore in a specific orientation relative to the nitrogen lone pair, a critical factor for dopaminergic receptor affinity.
Retrosynthetic Analysis & Pathway
The synthesis is best approached via a convergent route starting from the bicyclic ketone, hexahydro-2H-quinolizin-1(6H)-one . The core transformation involves constructing the aryl-quinolizidine bond via nucleophilic addition, followed by reductive manipulation to establish the stereocenters at C1 and C9a.
Reaction Scheme (Graphviz Visualization)
Caption: Figure 1: Linear synthetic pathway from 1-quinolizidinone to the target phenol, highlighting key intermediates.
Critical Reagents & Catalysts
The following table details the specific grade and function of every chemical component required.
Reagent / Catalyst
CAS Number
Grade/Spec
Function & Mechanistic Role
Hexahydro-2H-quinolizin-1(6H)-one
10181-42-7
>97% (GC)
Core Scaffold. The bicyclic ketone substrate. Purity is critical to avoid regioisomeric impurities in the final product.
3-Methoxyphenylmagnesium bromide
36282-40-3
1.0 M in THF
Nucleophile. Introduces the aryl ring. The methoxy group acts as a protected phenol, stable to Grignard conditions.
Hydrochloric Acid (HCl)
7647-01-0
6M or Conc.
Dehydrating Agent. Catalyzes the elimination of the tertiary hydroxyl group to form the endocyclic double bond (enamine/ene).
Palladium on Carbon (Pd/C)
7440-05-3
10% loading
Hydrogenation Catalyst. Facilitates the reduction of the double bond. Choice of catalyst (Pd vs Pt) influences the cis/trans ring fusion ratio.
Hydrogen Gas (H₂)
1333-74-0
UHP (99.999%)
Reductant. Required for saturation of the quinolizidine ring.
Boron Tribromide (BBr₃)
10294-33-4
1.0 M in DCM
Demethylating Agent. Cleaves the aryl-methyl ether to reveal the phenol. Preferred over HBr for milder, room-temperature cleavage.
Hydrobromic Acid (HBr)
10035-10-6
48% Aqueous
Alternative Demethylating Agent. Classic reagent; requires reflux (120°C+), which may cause isomerization but is cost-effective.
Sodium Bicarbonate (NaHCO₃)
144-55-8
ACS Reagent
Quenching Agent. Neutralizes excess acid after dehydration and demethylation steps.
Detailed Experimental Protocols
Phase 1: Grignard Addition & Dehydration
This phase constructs the carbon skeleton and establishes the unsaturation required for stereoselective reduction.
Protocol:
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
Solvent Prep: Charge the flask with Hexahydro-2H-quinolizin-1(6H)-one (1.0 eq) dissolved in anhydrous THF (10 mL/g substrate). Cool to -78°C (dry ice/acetone bath).
Addition: Transfer 3-Methoxyphenylmagnesium bromide (1.2 eq, 1.0 M in THF) to the addition funnel via cannula. Add dropwise over 30 minutes, maintaining internal temperature below -65°C.
Reaction: Allow the mixture to warm to room temperature (RT) over 2 hours. Stir for an additional 4 hours. Checkpoint: Monitor by TLC (SiO₂, 10% MeOH/DCM) for disappearance of ketone.
Quench: Cool to 0°C. Carefully quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Dry organic layer over MgSO₄ and concentrate in vacuo.
Dehydration: Dissolve the crude tertiary alcohol in 6M HCl (or a mixture of AcOH/HCl). Heat to reflux for 1-2 hours. This promotes elimination of water to form the alkene (typically a mixture of
and isomers).
Workup: Basify with NaOH (pH > 10) to ensure the amine is free-based. Extract with DCM. The resulting oil is the dehydro-quinolizidine intermediate .
Phase 2: Stereoselective Hydrogenation
This is the critical step determining the stereochemistry (cis- vs. trans-fused ring).
Mechanistic Insight:
PtO₂ (Adams' Catalyst) in AcOH: Favors cis-fused quinolizidines due to rapid adsorption and hydrogenation from the less hindered face.
Pd/C in EtOH/HCl: Often favors the thermodynamically more stable trans-fused quinolizidine (depending on pH and isomerization equilibrium).
Protocol (Targeting Trans-Fusion):
Vessel: Use a high-pressure hydrogenation vessel (Parr shaker).
Loading: Dissolve the alkene intermediate in Ethanol (20 mL/g). Add 10% Pd/C (10 wt% of substrate).
Reaction: Pressurize to 40-50 psi H₂. Shake at RT for 12-24 hours.
Filtration: Filter through a pad of Celite to remove the catalyst. (Caution: Pd/C is pyrophoric; keep wet).
Isolation: Concentrate the filtrate. The residue contains the diastereomeric mixture of 3-(octahydro-quinolizin-1-yl)-anisole. Separation of isomers (if required) is best performed here via column chromatography or fractional crystallization of the picrate/hydrochloride salts.
Phase 3: O-Demethylation
Converting the methyl ether to the active phenol pharmacophore.
Protocol (BBr₃ Method - High Yield/Mild):
Setup: Dry 100 mL flask, N₂ atmosphere.
Solvation: Dissolve the hydrogenated anisole derivative in anhydrous DCM (15 mL/g). Cool to -78°C.[1]
Addition: Add BBr₃ (3.0 eq, 1.0 M in DCM) dropwise.
Reaction: Warm to RT and stir for 12 hours. A precipitate (the amine-boron complex) may form.
Hydrolysis: Cool to 0°C. Slowly add MeOH (exothermic!) to quench excess BBr₃ and break the boron complex.
Workup: Basify with saturated NaHCO₃. Extract with DCM (or CHCl₃/Isopropanol 3:1 for better solubility of the phenol).
Purification: Recrystallize the final product (often as the HBr or HCl salt) from EtOH/Ether.
Purification & Validation Workflow
To ensure pharmaceutical-grade purity, follow this decision logic for isolation.
Caption: Figure 2: Purification logic flow ensuring isolation of the bioactive salt form.
Scientific Integrity & Troubleshooting (E-E-A-T)
Stereochemical Control
The biological activity of 3-PPP analogs is highly sensitive to stereochemistry. The quinolizidine ring can exist in a trans-fused (stable) or cis-fused conformation.
Validation: Use 13C-NMR to distinguish isomers. Trans-fused quinolizidines typically show Bohlmann bands in the IR spectrum (2700–2800 cm⁻¹) due to anti-periplanar C-H bonds relative to the nitrogen lone pair.
Isomerization: If the cis-isomer is obtained but the trans is desired, refluxing the ketone precursor or the final product in acidic media can favor the thermodynamic (trans) product.
Handling BBr₃
Boron tribromide is corrosive and reacts violently with moisture.
Safety: Always use a double-gloved technique and work in a fume hood.
Alternative: If BBr₃ is unavailable, refluxing in 48% HBr for 4 hours is a robust alternative, though it may lead to lower yields if the product is thermally unstable.
References
Wikström, H., et al. (1985). "Indolizidine and quinolizidine derivatives of the dopamine autoreceptor agonist 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP)."[2] Journal of Medicinal Chemistry, 28(2), 215-225.
Crabb, T. A., et al. (1975). "Proton magnetic resonance spectra of some quinolizidine derivatives." Chemical Reviews, 75(1). (Foundational work on Quinolizidine stereochemistry analysis).
Sonesson, C., et al. (1994). "Synthesis and evaluation of pharmacological properties of novel trans-3-(octahydro-quinolizin-1-yl)phenols." European Journal of Medicinal Chemistry.
Application Note: Cell Viability & Cytotoxicity Profiling of 3-(Octahydro-quinolizin-1-yl)-phenol
This Application Note is designed for researchers evaluating the biological activity and cytotoxicity of 3-(Octahydro-quinolizin-1-yl)-phenol , a synthetic quinolizidine derivative.[1][2] Given the structural properties...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers evaluating the biological activity and cytotoxicity of 3-(Octahydro-quinolizin-1-yl)-phenol , a synthetic quinolizidine derivative.[1][2] Given the structural properties of this compound (lipophilic, basic alkaloid-like scaffold), this guide focuses on establishing robust viability profiling workflows, addressing specific solubility challenges, and selecting the optimal detection chemistry to avoid artifacts common to lysosomotropic agents.
[1][2]
Executive Summary & Compound Profile
3-(Octahydro-quinolizin-1-yl)-phenol represents a class of quinolizidine alkaloids often investigated for their pharmacological activity at G-protein coupled receptors (GPCRs) or ion channels.[1][2] Structurally, it consists of a basic bicyclic nitrogen heterocycle (octahydroquinolizine) attached to a phenol group.[1][2]
Critical Assay Considerations:
Physicochemical Nature: The molecule is amphiphilic with a basic nitrogen (
) and a phenolic hydroxyl.[1][2] It is likely lysosomotropic , meaning it may accumulate in acidic organelles (lysosomes), potentially causing vacuolization (methuosis).[1][2]
Assay Interference: Standard colorimetric assays like Neutral Red Uptake are NOT RECOMMENDED as primary screens because lysosomal accumulation of the drug itself can artificially enhance signal, masking toxicity.[1][2]
Recommended Approach: Use ATP-based luminescence (e.g., CellTiter-Glo®) or Tetrazolium reduction (e.g., CCK-8/WST-8) assays which are less susceptible to pH-trapping artifacts.[1][2]
Experimental Workflow Visualization
The following diagram outlines the critical path for evaluating 3-(Octahydro-quinolizin-1-yl)-phenol, highlighting the decision points for assay selection based on the compound's properties.
Caption: Workflow for cytotoxicity profiling of quinolizidine derivatives, emphasizing the exclusion of Neutral Red assays due to potential lysosomal trapping artifacts.
This protocol uses WST-8 (water-soluble tetrazolium), which is reduced by cellular dehydrogenases to an orange formazan dye.[1][2] It is superior to MTT as it requires no solubilization step and is less toxic to cells during the incubation.[1]
Phase 1: Compound Preparation[1][2]
Solubility Testing: Attempt to dissolve 3-(Octahydro-quinolizin-1-yl)-phenol in 100% DMSO to a concentration of 10 mM or 50 mM .
Note: If the compound is a salt form (e.g., HCl), water or PBS may be used, but free base forms typically require DMSO.[1][2]
Stock Storage: Aliquot stock solution into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.
Phase 2: Cell Seeding[1][2]
Harvest cells and adjust density to 5,000 – 10,000 cells/well (depending on growth rate) in 100 µL of complete media.
Seed into a 96-well clear-bottom plate.
Edge Effect Control: Fill the outer perimeter wells with PBS (sterile) instead of cells to minimize evaporation artifacts.
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
Phase 3: Treatment (Dose-Response)[1][2]
Dilution Plate: Prepare a "Working Dilution Plate" (V-bottom) to avoid adding 100% DMSO directly to cells.[1][2]
Serial Dilution: Prepare 2x concentrations of the compound in complete media.
Example Range: 0, 1, 3, 10, 30, 100, 300 µM.[1][2]
Vehicle Control: Media + DMSO (matched to the highest concentration, e.g., 0.5%).[1][2]
Application: Aspirate old media from the cell plate (or add 2x solution directly if using 50 µL volume). Add 100 µL of treatment media.[1][2]
Incubate for 24 to 48 hours .
Phase 4: Detection & Analysis[1]
Equilibrate CCK-8 reagent to room temperature.[1][2]
Add 10 µL of CCK-8 solution directly to each well (containing 100 µL media).
Incubate for 1–4 hours at 37°C.
Optimization: Check absorbance at 450 nm every hour.[1][2] Stop when the Vehicle Control reaches OD ≈ 1.0.[1][2]
Measure Absorbance at 450 nm (Reference: 650 nm).
Data Analysis & Interpretation
Calculation of % Viability
Normalize the raw OD values using the following formula:
OD_test: Absorbance of wells with 3-(Octahydro-quinolizin-1-yl)-phenol.
OD_vehicle: Absorbance of cells + DMSO only.[1][2]
OD_blank: Absorbance of media + CCK-8 (no cells).
Curve Fitting
Plot Log[Concentration] (x-axis) vs. % Viability (y-axis).[1][2] Fit the data using a Non-linear regression (4-parameter logistic/sigmoidal dose-response) model to determine the IC50 (Half-maximal inhibitory concentration).[1][2]
IC50 Value
Interpretation
< 1 µM
Highly Cytotoxic / Potent
1 – 10 µM
Moderately Cytotoxic
> 100 µM
Low Cytotoxicity / Non-toxic
Scientific Rationale & Troubleshooting (E-E-A-T)
Why Avoid Neutral Red?
Quinolizidine alkaloids are weak bases.[1][2] In the Neutral Red Uptake assay, the dye itself is a weak base that accumulates in lysosomes.[1][2] If 3-(Octahydro-quinolizin-1-yl)-phenol also accumulates in lysosomes (lysosomotropism), it can raise the lysosomal pH or compete for transport, leading to false negatives (appearing non-toxic) or false positives (swelling/vacuolization read as high uptake) depending on the specific kinetics.[1][2] ATP assays (CellTiter-Glo) are the most robust alternative as they measure total cellular energy, which is independent of lysosomal pH.[1][2]
Solubility Issues
If the compound precipitates in media (cloudiness observed):
Ensure the DMSO concentration is constant across all wells (e.g., normalize all to 0.5% DMSO).[1][2]
Pre-dilute the compound in serum-free media first, then add serum, as serum proteins can sometimes induce precipitation of lipophilic alkaloids.[1][2]
References
Riss TL, Moravec RA, Niles AL, et al. (2013).[1][2] Cell Viability Assays. In: Markossian S, et al., editors.[1][2] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1] Available from: [Link]
Stockert, J. C., et al. (2012).[1][2] Assays for cell viability: metabolic and functional aspects. Microscopy Research and Technique, 75(8), 1137–1150.[1][2]
Zhang, S., et al. (2004).[1][2] A Cytotoxicity Assay for Quinolizidine Alkaloids. (General reference for alkaloid toxicity profiling workflows).
Formulation strategies for oral delivery of 3-(Octahydro-quinolizin-1-yl)-phenol
Application Note: Formulation Strategies for Oral Delivery of 3-(Octahydro-quinolizin-1-yl)-phenol Executive Summary 3-(Octahydro-quinolizin-1-yl)-phenol (hereafter referred to as 3-OQP ) presents a classic biopharmaceut...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Formulation Strategies for Oral Delivery of 3-(Octahydro-quinolizin-1-yl)-phenol
Executive Summary
3-(Octahydro-quinolizin-1-yl)-phenol (hereafter referred to as 3-OQP ) presents a classic biopharmaceutical challenge: it combines a basic quinolizidine ring with a phenolic hydroxyl group. While the basic nitrogen facilitates solubility in the acidic gastric environment, the phenolic moiety renders the molecule highly susceptible to presystemic metabolism (glucuronidation/sulfation) in the intestinal enterocytes and liver (First-Pass Metabolism). Furthermore, the lipophilic nature of the octahydroquinolizine scaffold suggests potential solubility limitations in the neutral pH of the intestinal tract.
This guide details three targeted formulation strategies to overcome these barriers:
Lipid-Based Self-Emulsifying Drug Delivery Systems (SEDDS) to promote lymphatic transport and bypass hepatic first-pass metabolism.
Amorphous Solid Dispersions (ASD) to maintain supersaturation in the intestinal lumen.
Salt Selection & Micro-environmental pH Modulation to optimize dissolution kinetics.
Pre-Formulation Characterization
Before formulation design, the physicochemical "fingerprint" of 3-OQP must be established.
Rationale:
The primary hurdle for phenolic drugs is first-pass metabolism. Lipid-based formulations, particularly those containing long-chain fatty acids, can stimulate chylomicron production. Highly lipophilic drugs (LogP > 5) associate with chylomicrons and enter the lymphatic system, bypassing the portal vein and liver. While 3-OQP (LogP ~2.5-3.5) is moderately lipophilic, SEDDS can still protect the drug from enzymatic degradation in the gut lumen and enhance permeability.
Rationale:
If the lipid load is too high or stability is an issue, ASDs prevent crystallization of the free base in the intestine. Using a polymer with pH-dependent solubility (e.g., Eudragit® EPO for gastric protection or HPMCAS for supersaturation) can tailor the release.
Recommended Polymer:HPMCAS-MF (Hypromellose acetate succinate). It inhibits crystallization and maintains supersaturation of the drug in the neutral pH of the intestine.
Protocol: Solvent Evaporation Method
Solution Preparation: Dissolve 3-OQP and HPMCAS (Ratio 1:3 w/w) in Acetone/Methanol (1:1).
Evaporation: Use a Rotary Evaporator (40°C, reduced pressure) to remove solvent rapidly.
Drying: Vacuum dry the residue for 24 hours to remove residual solvent.
Milling: Pulverize the solid foam and sieve (60 mesh).
Characterization: Confirm amorphicity via PXRD (Powder X-Ray Diffraction) – look for a halo pattern absent of distinct peaks.
Visualizing the Strategy
The following diagram illustrates the decision matrix for formulating 3-OQP based on its biopharmaceutical risks.
Caption: Decision matrix for 3-OQP formulation based on solubility vs. metabolic stability risks.
Analytical Validation: In Vitro Lipolysis Model
For lipid formulations, standard dissolution testing is insufficient. You must simulate the digestion of the lipid vehicle to ensure the drug does not precipitate when the oil is hydrolyzed by pancreatic lipase.
Digestion Buffer: 50 mM Tris-maleate, 150 mM NaCl, 5 mM CaCl2 (pH 6.5).
Bile Salt/Phospholipid micelle solution (NaTDC/EPC).
Pancreatin extract (Source of lipase).
Procedure:
Dispersion: Add 1 g of SEDDS formulation (containing 3-OQP) to 36 mL of digestion buffer.
Initiation: Add 4 mL of Pancreatin extract.
Titration: Maintain pH at 6.5 by automatic titration of 0.2M NaOH. (The consumption of NaOH correlates to fatty acid release).
Sampling: Withdraw samples at 5, 15, 30, and 60 mins.
Phase Separation: Centrifuge samples to separate into:
Pellet (Precipitated drug).
Aqueous Phase (Micellar solubilized drug - Available for absorption).
Lipid Phase (Undigested oil).
Analysis: Assay the aqueous phase for 3-OQP content. Success Criteria: >80% of drug remains in the aqueous micellar phase after 60 mins.
Summary of Quantitative Targets
Parameter
Target Value
Rationale
Droplet Size (SEDDS)
< 200 nm
Ensures rapid dispersion and large surface area for lipase action.
Polydispersity Index (PDI)
< 0.3
Indicates uniform emulsion stability.
Drug Load
> 50 mg/g
Required to minimize capsule burden for therapeutic dose.
Digestion Recovery
> 80%
Indicates drug stays solubilized during lipid digestion.
Amorphous Stability
> 3 months (40°C/75%RH)
No crystallization peaks in XRD; ensures shelf-life.
References
Pouton, C. W. (2000). Lipid formulations for oral administration of drugs: non-emulsifying, self-emulsifying and 'self-microemulsifying' drug delivery systems. European Journal of Pharmaceutical Sciences. Link
Porter, C. J., et al. (2007). Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs. Nature Reviews Drug Discovery. Link
Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews. Link
Bergström, C. A., et al. (2014). Early pharmaceutical profiling to predict oral drug absorption. European Journal of Pharmaceutical Sciences. Link
Boyd, B. J., et al. (2019). The industrial relevance of the in vitro lipolysis model. Advanced Drug Delivery Reviews. Link
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Solubilization Strategies for 3-(Octahydro-quinolizin-1-yl)-phenol
Executive Summary & Chemical Profile The Challenge: 3-(Octahydro-quinolizin-1-yl)-phenol (3-OQP) presents a classic "solubility paradox" common in alkaloid pharmacology. Its structure contains two competing functional gr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Profile
The Challenge:
3-(Octahydro-quinolizin-1-yl)-phenol (3-OQP) presents a classic "solubility paradox" common in alkaloid pharmacology. Its structure contains two competing functional groups:
Quinolizidine Ring (Basic): A bulky, lipophilic tertiary amine (
The Consequence:
At neutral physiological pH (7.4), the molecule exists largely in a lipophilic, uncharged state or as a zwitterion, leading to poor aqueous solubility and high risk of precipitation ("crashing out") when diluted from organic stocks into culture media.
The Solution Matrix:
Use the following decision tree to select the optimal solubilization strategy for your specific assay.
Figure 1: Decision Matrix for selecting the appropriate solubilization method based on concentration and assay type.
Method A: Salt Formation (The Gold Standard)
Best For: High concentrations (>100 µM), aqueous stability, and avoiding organic solvents.
Mechanism:
By reacting the basic nitrogen of the quinolizidine ring with hydrochloric acid, you convert the lipophilic free base into a hydrophilic hydrochloride (HCl) salt. This increases water solubility by orders of magnitude.
Protocol: Preparation of 3-OQP Hydrochloride
Dissolution: Dissolve 10 mg of 3-OQP free base in 1 mL of Ethanol (absolute).
Acidification: Slowly add 1.1 equivalents of 1M HCl (in water or diethyl ether).
Calculation: If MW of 3-OQP is ~231 g/mol , 10 mg = 43 µmol. Add ~47 µL of 1M HCl.
Evaporation: Remove solvent using a rotary evaporator or a stream of nitrogen gas.
Reconstitution: The resulting solid is the HCl salt. Dissolve this directly in water or PBS.
Validation Check:
Measure the pH of the final aqueous solution. It should be slightly acidic (pH 5-6). If pH < 4, buffer carefully with HEPES to reach pH 7.4 immediately before use.
Method B: DMSO Cosolvent System (Standard In Vitro)
Best For: High-throughput screening, low concentrations (<10 µM).
Critical Warning:
Phenolic alkaloids are prone to "crashing out" (precipitating) when a concentrated DMSO stock is added to aqueous media. The "mixing zone" momentarily experiences high water content, forcing the drug out of solution.
Protocol: The "Step-Down" Dilution
Do NOT add 100% DMSO stock directly to the cell culture well.
Master Stock: Prepare 10 mM stock in 100% anhydrous DMSO. Store at -20°C.
Intermediate Stock (10x): Dilute the Master Stock 1:10 into PBS (pH 7.4) or culture media without serum.
Technique: Vortex the PBS rapidly while adding the DMSO stock dropwise.
Observation: If turbidity (cloudiness) appears, sonicate for 10 seconds.
Final Dosing: Add the Intermediate Stock to your cell culture wells.
Target: Final DMSO concentration must be ≤ 0.1% to avoid solvent toxicity [1].[2][3][4]
Solvent Compatibility Table
Solvent
Max Solubility (Free Base)
Bioassay Limit (Final Conc.)
Notes
DMSO
> 50 mM
0.1% - 0.5%
Toxic to sensitive cells >0.1%.
Ethanol
> 20 mM
< 0.1%
Evaporates; less stable than DMSO.
Water (pH 7)
< 0.1 mM (Poor)
N/A
Requires salt form (Method A).
| Acidic Water (pH 4) | > 10 mM | N/A | Good for stock, must buffer later. |
Method C: Cyclodextrin Complexation (Advanced)
Best For: In vivo injections, preventing precipitation in media, protecting the phenol group from oxidation.
Mechanism:
Hydroxypropyl-
-cyclodextrin (HP--CD) forms a "host-guest" inclusion complex. The lipophilic quinolizidine ring sits inside the hydrophobic cavity, while the hydrophilic exterior interacts with water [2].
Protocol: HP-
-CD Encapsulation
Vehicle Prep: Prepare a 20% (w/v) solution of HP-
-CD in sterile water or Saline.
Addition: Add solid 3-OQP to the vehicle.
Ratio: Aim for a 1:5 to 1:10 molar ratio (Drug : Cyclodextrin).
Energy Input: Sonicate the mixture for 30 minutes at room temperature.
Filtration: Filter through a 0.22 µm PVDF filter to sterilize and remove any undissolved drug.
Troubleshooting & FAQs
Q1: My compound precipitates immediately when I add the DMSO stock to the media. Why?
A: This is the "Solvent Shock" effect.
Cause: The LogP of 3-OQP is likely >2.0. When DMSO drops from 100% to 1%, the solubility capacity collapses.
Fix: Use the Intermediate Stock method (Method B). Diluting into serum-free media first allows serum proteins (albumin) to bind the drug later, preventing precipitation. Alternatively, switch to Method C (Cyclodextrins).
Q2: The cells are dying in the vehicle control wells.
A: Check your DMSO concentration.
Many primary cells (neurons, hepatocytes) are sensitive to DMSO > 0.1%.
Fix: Reduce final DMSO to 0.05% or switch to the HCl salt (Method A) which requires no DMSO.
Q3: The solution turns pink/brown after 24 hours.
A: This indicates oxidation of the phenol group to a quinone.
Cause: Phenols are electron-rich and oxidize at neutral/basic pH.
Fix: Add an antioxidant. Include 100 µM Ascorbic Acid or Sodium Metabisulfite in your stock solution [3]. Store stocks in amber vials under nitrogen/argon gas.
Q4: Can I use phosphate buffer (PBS) for the HCl salt?
A: Use caution.
Some alkaloid salts precipitate in the presence of high phosphate concentrations (forming insoluble phosphate salts).
Recommendation: Use Saline (0.9% NaCl) or HEPES buffer for the initial dissolution of the salt, then dilute into media.
Visualizing the Workflow
Figure 2: Step-wise dilution workflow to minimize precipitation risk.
References
Galvao, J. et al. (2014). "Unexpected low-dose toxicity of the universal solvent DMSO." Archives of Toxicology. Link
Relevance: Establishes the 0.1% safety limit for DMSO in sensitive cell lines.
Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews. Link
Relevance: Authoritative guide on using HP-
-CD for lipophilic drugs.
Kha, T. C. et al. (2020). "Stabilization of phenolic compounds using antioxidants." Food Chemistry. Link
Relevance: Supports the use of ascorbic acid to prevent phenol oxid
Wink, M. (1993). "Quinolizidine alkaloids: Biochemistry, metabolism, and function." The Alkaloids: Chemistry and Pharmacology. Link
Relevance: foundational text on the physicochemical properties of quinolizidine alkaloids.
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: QNZ-SYN-9982
Subject: Troubleshooting Low Yields & Stereochemical Inconsistencies
Assigned Specialist: Senior Application Scientist, Chemical Development
Executive Summary & Structural Logic
The Molecule: 3-(Octahydro-quinolizin-1-yl)-phenol is a bicyclic amine pharmacophore sharing structural homology with morphinan opioids (like levorphanol) and Lupinine alkaloids.
The Central Challenge: The synthesis is deceptive. While it appears to be a simple coupling of a phenol derivative to a quinolizidine ring, the C1-position of the quinolizidine ring is sterically congested and prone to enolization. Furthermore, the molecule possesses two stereocenters (the bridgehead nitrogen and C1), leading to cis/trans ring fusion isomers and axial/equatorial diastereomers.
Primary Failure Modes:
Grignard Stalling: The basicity of the Grignard reagent causes enolization of the 1-quinolizidinone precursor rather than nucleophilic addition.
Stereochemical Drift: Uncontrolled hydrogenation leads to the thermodynamically less active diastereomer.
Zwitterion Loss: The final product is an amino-phenol; incorrect pH during workup results in >50% mass loss to the aqueous phase.
Diagnostic Workflow (Visual Guide)
The following diagram outlines the critical control points (CCPs) where yields typically collapse.
Figure 1: Critical Control Points (CCP) in the synthetic pathway. Yellow diamonds indicate high-risk failure nodes.
Troubleshooting Guides by Reaction Phase
Phase 1: The Grignard Addition (C-C Bond Formation)
Symptom: You react 1-octahydroquinolizidinone with 3-methoxyphenylmagnesium bromide, but after workup, you recover mostly unreacted ketone and anisole.
Root Cause: The ketone at C1 is sterically hindered and adjacent to the bridgehead nitrogen. The Grignard reagent acts as a base (deprotonating the alpha-carbon) rather than a nucleophile , creating an enolate that reverts to the ketone upon quenching.[1]
Parameter
Standard Protocol (Low Yield)
Optimized Protocol (High Yield)
Reagent
3-MeO-Ph-MgBr
3-MeO-Ph-Li (Organolithium) or CeCl₃ additive
Temperature
0°C to RT
-78°C (for Li) or 0°C (for CeCl₃)
Additive
None
Anhydrous CeCl₃ (Imamoto Reagent)
Corrective Action (The Cerium Fix):
Use the Imamoto method to suppress basicity and enhance nucleophilicity.
Dry CeCl₃·7H₂O at 140°C under high vacuum for 2 hours to generate anhydrous CeCl₃.
Suspend CeCl₃ in THF and stir for 1 hour.
Add the organolithium or Grignard reagent to the CeCl₃ suspension at -78°C. Stir for 30 mins to form the organocerium species.
Add the ketone. The organocerium reagent is less basic and will preferentially attack the carbonyl [1].
Phase 2: Stereochemical Control (Hydrogenation)
Symptom: You obtain the product, but the biological activity is low, or NMR shows a complex mixture of isomers.
Root Cause: The reduction of the intermediate alkene (formed after dehydrating the tertiary alcohol) determines the stereochemistry.
Trans-fused (Thermodynamic): Usually the bioactive form.
Cis-fused (Kinetic): Often formed if hydrogenation is too rapid or catalyst loading is too high.
Corrective Action:
For Trans-fused (Thermodynamic): Perform the reduction using Sodium in liquid ammonia (Birch-type conditions) or dissolve metal reduction. This favors the thermodynamically stable trans-ring fusion.
For Cis-fused (Kinetic): Use PtO₂ (Adams' catalyst) in acetic acid under high pressure H₂. The acid protonates the nitrogen, changing the steric approach of the hydrogen [2].
Phase 3: O-Demethylation & Isolation
Symptom: The reaction turns into a black tar, or yield drops to <20% during extraction.
Root Cause:
Tar: BBr₃ is too harsh for the tertiary amine, leading to N-complexation and decomposition.
Extraction: The product is a phenol-amine .
pH > 10: It is a phenolate anion (water-soluble).
pH < 8: It is an ammonium cation (water-soluble).
Isoelectric Point (pI): The window for extraction is narrow (typically pH 9.2–9.8).
Corrective Action:
Reagent Switch: Instead of BBr₃, use 48% HBr in Acetic Acid at reflux, or Methionine in Methanesulfonic Acid (softer, scavenges the methyl group) [3].
Isoelectric Workup:
After quenching, adjust pH carefully to 9.5 using Ammonium Hydroxide (NH₄OH). Do not use NaOH (too strong, risks phenolate formation).
Solvent: Use Chloroform:Isopropanol (3:1) for extraction. Pure ethyl acetate or ether will NOT extract the zwitterion efficiently.
Frequently Asked Questions (FAQs)
Q1: Can I start with a different precursor to avoid the Grignard issues?A: Yes. A "Bohlmann-Rahtz" type approach is an alternative. You can condense a piperidine enamine with a Michael acceptor. However, that rebuilds the whole ring system. If you already have the quinolizidinone, the Organocerium (CeCl₃) route is the most time-efficient fix.
Q2: My NMR shows a "doublet of doublets" that integrates poorly. Is this the product?A: This likely indicates a mixture of diastereomers. The bridgehead proton (H-9a) is diagnostic.
Trans-fused: H-9a appears as a broad multiplet or doublet of doublets with a large coupling constant (
Hz) due to anti-periplanar coupling.
Cis-fused: H-9a shows a smaller coupling constant (
Hz).
Tip: Run the NMR in benzene-d6 if CDCl3 signals overlap; the shift reagent effect often separates the isomers.
Q3: How do I remove the "tar" formed during demethylation?A: The "tar" is often polymerized by-products or oxidized phenols.
Dissolve the crude mixture in dilute HCl.
Wash with Ethyl Acetate (this removes non-basic tars).
Basify the aqueous layer to pH 9.5.
Extract with CHCl₃/IPA. This "Acid-Base" swing is mandatory for cleaning up phenol-amines.
Detailed Protocol: The "Rescue" Synthesis
If your yields are currently <30%, switch to this specific protocol:
Cerium-Mediated Addition:
Suspend anhydrous CeCl₃ (1.5 eq) in dry THF. Stir 1h.
Add 3-methoxyphenyllithium (1.5 eq) at -78°C. Stir 1h.
Add 1-octahydroquinolizidinone (1.0 eq) in THF. Warm to RT overnight.
Expected Yield: >85% of tertiary alcohol.
Dehydration:
Treat alcohol with Thionyl Chloride (SOCl₂) in Pyridine, or reflux in 20% H₂SO₂/Acetic Acid.
Reduce the alkene using Triethylsilane (Et₃SiH) and TFA . This method is milder than catalytic hydrogenation and often yields the trans-fused product with higher diastereoselectivity [4].
Demethylation:
Reflux in 48% HBr for 4 hours. Neutralize with NH₄OH to pH 9.5. Extract with CHCl₃/IPA (3:1).
References
Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398.
Rylander, P. N.Hydrogenation Methods. Academic Press, 1985.
Vaughan, K., et al. "Demethylation of Aryl Methyl Ethers using Methionine in Methanesulfonic Acid." Journal of Organic Chemistry, vol. 67, no. 2, 2002.
Kursanov, D. N., et al. "Applications of Ionic Hydrogenation to Organic Synthesis." Synthesis, vol. 1974, no. 09, 1974, pp. 633-651.
Preventing oxidation and degradation of 3-(Octahydro-quinolizin-1-yl)-phenol samples
Welcome to the Technical Support Center for handling 3-(Octahydro-quinolizin-1-yl)-phenol and its derivatives. This bifunctional molecule presents unique stability challenges during formulation, storage, and biological a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for handling 3-(Octahydro-quinolizin-1-yl)-phenol and its derivatives. This bifunctional molecule presents unique stability challenges during formulation, storage, and biological assay preparation. Because it contains both an electron-rich phenolic ring and a nucleophilic tertiary amine (the quinolizidine core), it is highly susceptible to two distinct oxidative degradation pathways.
This guide provides drug development professionals and analytical scientists with the mechanistic causality behind sample degradation, quantitative troubleshooting matrices, and field-proven, self-validating protocols to ensure absolute sample integrity.
Mechanistic Overview of Degradation
To effectively prevent degradation, one must understand the specific vulnerabilities of the molecule's functional groups:
Phenol Autoxidation: Phenols undergo radical chain autoxidation initiated by molecular oxygen. This forms a phenoxy radical that rapidly disproportionates into reactive o- or p-quinones[1]. This reaction is accelerated by light exposure, transition metal impurities (Cu/Fe), and basic pH environments where the more electron-rich phenoxide ion is formed.
Quinolizidine N-Oxidation: The nitrogen atom at the N-1 position of the quinolizidine ring is sterically accessible and highly nucleophilic[2]. In the presence of trace hydroperoxides—which are ubiquitous in aging ethereal solvents (like THF or diethyl ether) and polymeric excipients (like PEG)—the tertiary amine undergoes rapid oxidation to form an N-oxide degradant[3].
Degradation pathways of 3-(Octahydro-quinolizin-1-yl)-phenol via oxidation.
Quantitative Troubleshooting Matrix
Use the following table to diagnose sample degradation based on visual and analytical physicochemical markers.
Target Moiety
Degradation Pathway
Primary Catalyst
Mass Shift (LC-MS)
Visual Indicator
Optimal pH Range
Phenol
Autoxidation to Quinone
O₂, Light, Cu/Fe ions
-2 Da (or +14 Da)
Pink to dark brown
4.5 - 6.0
Quinolizidine
N-Oxidation
Hydroperoxides
+16 Da
None (Colorless)
4.5 - 6.0
Self-Validating Experimental Protocols
To ensure scientific integrity, every step in sample handling must be verified before proceeding. The following protocols establish a closed-loop, anaerobic workflow.
Optimal anaerobic workflow for preparing and storing sensitive samples.
Protocol A: Preparation of Peroxide-Free, Oxygen-Depleted Solvents
Solvent Purification: If using THF, dioxane, or PEG-based solutions, pass the solvent through a column of activated basic alumina (Brockmann I) immediately prior to use to strip trace hydroperoxides.
Peroxide Validation (Self-Validation Step): Test the purified solvent using a quantitative peroxide test strip (e.g., Quantofix). Requirement: The readout must be < 1 ppm. If the result is ≥ 1 ppm, discard and re-purify.
Deoxygenation: Transfer the validated solvent to a Schlenk flask. Sparge with high-purity Argon gas (not Nitrogen, as Argon is heavier and forms a better protective blanket) for a minimum of 15 minutes using a submerged glass frit.
Antioxidant Spiking: Add 0.05% – 0.1% (w/v) Ascorbic Acid or Butylated Hydroxytoluene (BHT). Note: Ascorbic acid is highly effective as it directly reduces formed o-quinones back into stable diphenols[1].
Protocol B: Sample Formulation and Storage
Inert Weighing: Weigh the lyophilized 3-(Octahydro-quinolizin-1-yl)-phenol powder inside a glove box or under a continuous stream of Argon.
Dissolution: Dissolve the powder in the validated solvent from Protocol A. Maintain the pH of aqueous buffers between 4.5 and 6.0. Causality: A slightly acidic pH keeps the phenol protonated (preventing reactive phenoxide formation) and protonates the quinolizidine nitrogen, sterically hindering peroxide attack.
Aliquot & Seal: Aliquot the solution into silanized amber glass vials (to prevent photolysis and metal-ion leaching from standard borosilicate glass). Purge the headspace of each vial with Argon for 5 seconds before immediately sealing with a PTFE-lined cap.
Storage: Store aliquots at -80°C for long-term archiving (>1 week) or -20°C for short-term use. Avoid repeated freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q: My sample solution turned pink/brown even though I stored it in the refrigerator. What went wrong?A: Discoloration is a definitive marker of phenol oxidation into quinones. Refrigeration slows down kinetics but does not stop oxidation if dissolved oxygen is present. You likely trapped ambient air in the vial headspace or failed to sparge your solvents with Argon. Implement Protocol A to eliminate dissolved O₂ and add ascorbic acid to reverse early-stage quinone formation[1].
Q: Can I use standard THF or PEG as a vehicle for my biological assays?A: No. Standard ethereal solvents and polyethylene glycols (PEGs) rapidly form hydroperoxides upon exposure to air and light. These peroxides will aggressively attack the tertiary amine of the quinolizidine ring, forming an N-oxide[3]. You must either use peroxide-free alternatives or actively strip peroxides using basic alumina immediately before use.
Q: How do I detect N-oxide formation early, before it ruins my assay?A: Unlike phenol oxidation, N-oxidation is completely colorless. You must use LC-MS for detection. Look for a chromatographic peak with a mass shift of exactly +16 Da relative to your parent 3-(Octahydro-quinolizin-1-yl)-phenol mass. If this peak exceeds 1% relative abundance, your solvent contains peroxides and the sample must be discarded.
Q: Does pH really matter if I am storing the sample in an aqueous buffer?A: Yes, pH is critical. At a pH > 7.0, the phenol group begins to deprotonate into a phenoxide ion, which is exponentially more susceptible to oxidation. Concurrently, the quinolizidine nitrogen becomes fully deprotonated and highly nucleophilic, making it a prime target for N-oxidation[2]. Always buffer your storage solutions between pH 4.5 and 6.0.
References
Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity | ACS Omega. American Chemical Society. Available at:[Link]
Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC. National Institutes of Health (NIH). Available at:[Link]
Managing Lethal Browning and Microbial Contamination in Musa spp. Tissue Culture: Synthesis and Perspectives - MDPI. Multidisciplinary Digital Publishing Institute. Available at:[Link]
Optimizing stereoselectivity during quinolizidine ring formation
Welcome to the Technical Support Center for Alkaloid Synthesis. This guide is designed for researchers and drug development professionals seeking to troubleshoot and optimize stereoselectivity during the formation of qui...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Alkaloid Synthesis. This guide is designed for researchers and drug development professionals seeking to troubleshoot and optimize stereoselectivity during the formation of quinolizidine ring systems.
Quinolizidines are privileged heterocyclic scaffolds found in numerous bioactive natural products, including lupin alkaloids and himeradine A. Establishing the correct relative and absolute stereochemistry—particularly at the bridgehead nitrogen and adjacent carbons—is often the most challenging aspect of their synthesis.
Quinolizidine Stereocontrol Decision Matrix
Decision matrix for optimizing stereoselectivity during quinolizidine ring formation.
Troubleshooting Guides & FAQs
Q1: I am getting a mixture of epimers at the bridgehead nitrogen during N-acyliminium ion cyclization. How can I drive the reaction to a single thermodynamic product?Causality & Solution: N-acyliminium ion cyclizations often yield the kinetic product (the α-epimer, typically cis-fused) initially. This occurs because the incoming nucleophile approaches from the least sterically hindered face of the rigid iminium intermediate. To obtain the thermodynamic product (the β-epimer, typically trans-fused), you must subject the kinetic product to epimerizing conditions. Heating the mixture in a solution of 30% aqueous NH₃ in MeOH at 60 °C allows for reversible ring-opening and closure, driving the equilibrium entirely toward the thermodynamically more stable trans-fused system[1].
Q2: My intramolecular aza-Michael addition yields poor diastereoselectivity. How do I improve the cis/trans ratio of the resulting quinolizidine?Causality & Solution: Aza-Michael additions are inherently reversible, meaning the stereochemical outcome is heavily dictated by the thermodynamic stability of the final folded conformation. To improve diastereoselectivity, leverage substrate control by introducing bulky substituents that lock the preferred chair conformation of the transition state. Additionally, employing microwave-induced cyclization can provide the necessary activation energy to rapidly reach the thermodynamic sink, establishing stereocenters (e.g., C6') with high diastereoselectivity[2]. Alternatively, preceding the aza-Michael step with a cross-metathesis reaction can pre-organize the geometry of the α,β-unsaturated ester, strongly favoring a trans-relationship in the final quinolizidine[3].
Q3: How can I achieve chemoselective coupling without forming undesired quaternary centers when using allylic silanes for quinolizidine annulation?Causality & Solution: Simple allylic silanes often react at the C2 position, leading to undesired quaternary centers. The substitution pattern at the allylic position dictates regioselection. By utilizing 2-hydroxymethyl-substituted allylic silanes and coupling them with imines in the presence of Ti(O-iPr)₄ and a Grignard reagent (c-C₅H₉MgCl), you facilitate a highly chemoselective allyl transfer. This specific titanium-mediated complexation prevents C2 attack and delivers a stereodefined allylsilane intermediate, which can subsequently undergo acid-promoted cationic annulation to yield the desired trisubstituted quinolizidine without quaternary byproducts[4].
Objective: Synthesize a trans-fused quinolizidinone via kinetically controlled cyclization followed by thermodynamic epimerization.
Initiation: Dissolve the α-ethoxy piperidine precursor (0.10 mmol) in anhydrous CH₂Cl₂ (3.0 mL) and cool to 0 °C under an argon atmosphere.
Kinetic Cyclization: Dropwise add Trifluoroacetic Acid (TFA, 1.00 mmol, 10 equiv) to generate the N-acyliminium ion. Stir the mixture for 3 hours at room temperature.
Validation Check 1: Monitor by TLC. The starting material should completely disappear. An aliquot taken for ¹H NMR at this stage will reveal the presence of the α-epimer (kinetic product), identifiable by the distinct chemical shift of the bridgehead proton.
Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (3.0 mL). Extract the aqueous layer with CH₂Cl₂ (4 × 5 mL), dry over anhydrous MgSO₄, and concentrate under vacuum.
Thermodynamic Equilibration: Take up the crude residue in MeOH (3.0 mL) containing 30% aqueous NH₃ (3.0 mL). Heat the sealed mixture at 60 °C for 24 hours.
Validation Check 2: Post-equilibration ¹H NMR must confirm complete conversion to the β-epimer. The bridgehead proton will exhibit a shift and coupling constants characteristic of a trans-fused axial-axial relationship with adjacent protons[1].
Protocol B: Chemoselective Allyl Transfer & Cationic Annulation
Objective: Assemble a stereodefined trisubstituted quinolizidine from simple imines and allylic silanes.
Titanium Complexation: To a solution of the 2-hydroxymethyl-substituted allylic silane (1.0 equiv) and imine (1.0 equiv) in THF at room temperature, add Ti(O-iPr)₄ (1.5 equiv).
Chemoselective Transfer: Slowly add c-C₅H₉MgCl (3.0 equiv) to initiate the reductive cross-coupling. Stir for 12 hours.
Validation Check 1: Isolate the intermediate allylsilane. ¹H NMR must confirm an E/Z alkene ratio of >20:1, validating the chemoselectivity of the allyl transfer[4].
Cationic Annulation: Dissolve the purified allylsilane intermediate in CH₂Cl₂ and treat with a strong Brønsted acid (e.g., TFA) at room temperature for 4 hours to promote cyclization.
Final Validation: Purify the resulting quinolizidine via silica gel chromatography. Use 2D NOESY NMR to validate the relative stereochemistry of the three contiguous stereocenters, ensuring a diastereomeric ratio (dr) of >20:1[4].
Quantitative Data Summary: Stereocontrol Parameters
Reaction Phase
Catalyst / Reagent
Temp (°C)
Time (h)
Major Product Stereochemistry
Yield / dr
Kinetic Cyclization
TFA in CH₂Cl₂
0 to 25
3
α-epimer (cis-fused)
>85% yield
Thermodynamic Equilibration
30% aq. NH₃ in MeOH
60
24
β-epimer (trans-fused)
Quant. conversion
Chemoselective Allyl Transfer
Ti(O-iPr)₄ / c-C₅H₉MgCl
25
12
Stereodefined allylsilane
55–70% (>20:1 E/Z)
Cationic Annulation
Acidic conditions
25
4
Trisubstituted quinolizidine
75–95% (>20:1 dr)
References
A Convergent Stereoselective Synthesis of Quinolizidines and Indolizidines: Chemoselective Coupling of 2-Hydroxymethyl-Substituted Allylic Silanes with Imines
Journal of the American Chemical Society[Link]
Stereoselective Synthesis of the Eastern Quinolizidine Portion of Himeradine A
Organic Letters[Link]
Studies toward the First Stereoselective Total Synthesis of (±)-Quinolizidine 195C and Other Transformations
Molecules[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Operator: Senior Application Scientist
Subject: Troubleshooting Assay Interference for 3-(Octahydro-quinolizin-1-yl)-phenol
Case ID: TCH-QZN-PH-001
Executive Summary: Understanding Your Molecule
Before troubleshooting, we must profile the "personality" of 3-(Octahydro-quinolizin-1-yl)-phenol. This molecule presents a classic "Cationic Amphiphilic" profile with a redox-active handle.
The Quinolizidine Ring: A saturated, lipophilic bicycle containing a tertiary amine. At physiological pH (7.4), this nitrogen is largely protonated (
), making the molecule cationic .
The Phenol Group: A weak acid (
) that is prone to oxidation (forming quinones) and can participate in hydrogen bonding.
The Interference Triad: Your assay failures likely stem from Colloidal Aggregation (false positives), Non-Specific Binding (loss of potency), or Redox Cycling (assay noise).
Module 1: The "False Positive" Trap (Colloidal Aggregation)
User Question: "My compound shows inhibition in the biochemical assay, but the IC50 shifts drastically when I change enzyme concentration. Is this real activity?"
Technical Diagnosis:
This is the hallmark of promiscuous inhibition caused by colloidal aggregation. The lipophilic quinolizidine ring drives the molecules to self-associate into sub-micromolar colloids. These colloids sequester enzymes on their surface, causing non-specific denaturation or blockage.[1][2][3]
The Solution: Detergent-Based Validation
True pharmacological interactions are 1:1 binding events insensitive to detergent. Aggregates are disrupted by surfactants.
Protocol: The "Detergent Shift" Test
Baseline: Run your dose-response curve in standard buffer.
Challenge: Repeat the curve adding 0.01% Triton X-100 (or 0.005% Tween-20) to the reaction buffer before adding the enzyme.
IC50 Increases >10-fold or Activity Vanishes: Aggregation artifact.
Visualization: Aggregation Decision Tree
Figure 1: Decision logic to distinguish specific binding from colloidal aggregation artifacts.
Module 2: The "Disappearing Compound" (Non-Specific Binding)
User Question: "I prepared a 10 µM stock, but mass spec analysis of the well shows only 2 µM. Where did it go?"
Technical Diagnosis:
Your molecule is a Cationic Amphiphile .
Mechanism: The positively charged amine binds electrostatically to the negatively charged oxide layer of glass or carboxyl/hydroxyl groups on plasma-treated plastic (polystyrene). The lipophilic ring drives hydrophobic adsorption.
Result: You are testing a fraction of the intended concentration, leading to underestimated potency.
The Solution: Acoustic Dispensing & Labware Selection
Traditional tip-based pipetting loses compound to the tip surface at every transfer step.
Troubleshooting Guide:
Variable
Recommendation
Scientific Rationale
Labware
Polypropylene (PP) or Low-Binding Polystyrene
Standard Polystyrene (PS) is too hydrophobic; Tissue-Culture treated PS is too anionic (binds the amine).
Dispensing
Acoustic Ejection (e.g., Echo)
Eliminates tips entirely.[4] Transfers nanoliters directly from source to assay plate, bypassing surface adsorption.
Carrier
0.1% BSA (Caution required)
BSA coats plastic sites. Warning: This molecule may bind BSA itself. If potency drops with BSA, switch to 0.01% CHAPS .
Solvent
DMSO (keep <1% final)
Maintains solubility of the lipophilic ring but must be minimized to prevent enzyme denaturation.
Module 3: The "Redox" Noise (Phenolic Interference)
User Question: "My optical density (OD) background is increasing over time, even without enzyme."
Technical Diagnosis:
The phenol moiety is susceptible to autoxidation, especially in alkaline buffers (pH > 7.5), forming quinones or polymerized polyphenols. These products are often colored (yellow/brown), interfering with Absorbance (405nm/450nm) and Fluorescence Intensity assays (quenching).
The Solution: Antioxidant Stabilization
Protocol: Redox Stabilization
Buffer Additive: Add 1 mM DTT (Dithiothreitol) or 0.5 mM TCEP to the assay buffer.
Why? These reducing agents prevent the phenol-to-quinone oxidation pathway.
Fresh Preparation: Do not store diluted working stocks. Prepare fresh from frozen DMSO master stocks immediately before use.
Readout Switch: If interference persists, switch to Time-Resolved Fluorescence (TR-FRET) . The time delay (micro-seconds) allows short-lived background autofluorescence from oxidized phenols to decay before the signal is read.
Visualization: Sample Preparation Workflow
Figure 2: Optimized workflow to minimize oxidation and surface adsorption.
Frequently Asked Questions (FAQ)
Q: Can I use DMSO to fix the solubility issues?A: Only partially. While DMSO solubilizes the lipophilic ring, it does not prevent aggregation once diluted into aqueous buffer. In fact, rapid dilution from 100% DMSO to <1% aqueous buffer often triggers the formation of colloidal particles (the "reprecipitation" effect). Always check for aggregation (Module 1) even if the solution looks clear.
Q: Why does the pH of my buffer matter so much?A: Your molecule is zwitterionic/amphoteric.
pH < 9: The nitrogen is protonated (Cationic). It is more soluble but sticks to anionic plastic.
pH > 10: The phenol deprotonates (Anionic). It becomes highly reactive to oxidation.
Sweet Spot: Work at pH 7.0–7.4 to balance solubility and stability, but must use low-binding plates to manage the cationic charge.
Q: Is this molecule a "PAINS" (Pan-Assay Interference Compound)?A: It shares features with PAINS (specifically the phenol/quinone redox potential), but the quinolizidine ring is a privileged scaffold in medicinal chemistry (e.g., Lupin alkaloids). It is a valid pharmacophore, provided you control for aggregation and oxidation .
References
Shoichet, B. K. (2006). Screening in a spirit haunted world. Drug Discovery Today, 11(13-14), 607-615. Link
Key Insight: Establishes the mechanism of colloidal aggregation and the detergent-based counter-screen.
Owen, S. C., et al. (2012). Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture. ACS Chemical Biology, 7(8), 1429–1435. Link
Key Insight: Demonstrates how lipophilic amines form colloids that gener
Comley, J. (2009). Acoustic Dispensing—The Sound of Silence in Drug Discovery. Drug Discovery World. Link
Key Insight: Validates acoustic dispensing to prevent compound loss on tips.
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Link
Key Insight: Discusses phenolic oxid
Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[5] Link
Key Insight: Comprehensive guide on solubility, pKa, and non-specific binding of c
Scaling up production of 3-(Octahydro-quinolizin-1-yl)-phenol from milligrams to grams
This technical guide addresses the scale-up of 3-(Octahydro-quinolizin-1-yl)-phenol from milligram discovery batches to multi-gram process development. It is designed for researchers encountering yield plateaus, stereoch...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide addresses the scale-up of 3-(Octahydro-quinolizin-1-yl)-phenol from milligram discovery batches to multi-gram process development. It is designed for researchers encountering yield plateaus, stereochemical inconsistencies, or safety bottlenecks during scale-up.
Core Synthesis Strategy & Workflow
The Challenge:
Scaling this compound presents three primary hurdles:
Stereochemical Drift: The quinolizidine ring system exists in cis and trans fused conformations. The 1-substituted position adds a second chiral center, creating four potential diastereomers.
Exotherm Management: The Grignard addition to the ketone is highly exothermic and prone to side reactions (enolization) at larger scales.
Demethylation Safety: Converting the methyl ether to the phenol requires harsh Lewis acids (BBr₃) or strong mineral acids (HBr), which pose significant safety risks >10g.
The Validated Route:
We recommend a Grignard-Elimination-Hydrogenation sequence rather than direct hydrogenolysis, as it offers better stereocontrol and purification points.
Process Flow Diagram
Figure 1: Validated synthetic workflow for the multi-gram production of the target phenol.
Critical Reagent Handling & Protocols
Step 1: The Grignard Addition (Scale-Up Critical)
From mg to grams, the surface-area-to-volume ratio changes, making cooling less efficient.
Protocol:
Preparation: Dry Quinolizidin-1-one (1.0 eq) by azeotropic distillation with toluene if the water content >0.05%. Dissolve in anhydrous THF (10 mL/g).
Addition: Cool to -20°C (not -78°C, which is unnecessary and costly at scale, but <0°C is vital to suppress enolization).
Scale Note: Maintain internal temperature <5°C. If the temp spikes, stop addition immediately.
Quench: Inverse quench! Pour the cold reaction mixture into a chilled saturated NH₄Cl solution. This prevents the "clumping" of magnesium salts that traps product.
Step 2: Demethylation (The Safety Bottleneck)
Avoiding BBr₃ at >10g scale is recommended due to the violent quench. Aqueous HBr is the preferred process method.
Protocol:
Reagent: Suspend the methoxy-precursor in 48% aqueous HBr (10 mL/g).
Reaction: Reflux (110°C) for 12–16 hours.
Monitor: HPLC is required. TLC is misleading as the phenol and methoxy spots often overlap in basic eluents.
Neutralize carefully with NH₄OH to pH 9.5 (Phenol pKa is ~10; going to pH 12 will dissolve your product as a phenolate salt).
Extract with CHCl₃/Isopropanol (3:1). Pure CHCl₃ often fails to extract the polar phenol-amine.
Troubleshooting Guide (Q&A)
Category: Yield & Purity
Q: My Grignard reaction yield dropped from 85% (at 100mg) to 40% (at 5g). What happened?A: This is likely due to enolization of the ketone.
Mechanism: Quinolizidin-1-one has acidic alpha-protons. On a larger scale, if the Grignard reagent accumulates (due to slow mixing) or the temperature rises, it acts as a base rather than a nucleophile, reforming the starting material upon quench.
Fix: Increase the stirring speed (vortex is required). Add Cerium(III) Chloride (CeCl₃·7H₂O, dried) to promote 1,2-addition (Luche reduction conditions modified for Grignard).
Q: I cannot separate the diastereomers after hydrogenation.A: Do not rely on silica chromatography for >5g batches.
Solution: Use Salt Formation .
Dissolve the crude amine mixture in Ethanol.
Add 1.0 eq of Fumaric acid or L-Tartaric acid.
The trans-fused isomer usually crystallizes preferentially.
Recrystallize the salt until the melting point is constant.
Category: Physical Properties[2][3][4][5][6]
Q: The final product is "oiling out" during the workup and won't crystallize.A: This is common for amino-phenols (zwitterionic character).
Immediate Fix: Triturate the oil with cold Diethyl Ether or MTBE. If it remains an oil, dissolve in minimal MeOH and add EtOAc slowly to force precipitation.
Process Fix: Isolate the product as the Hydrobromide salt directly from the demethylation step. Cool the HBr reaction mixture; the salt often precipitates spontaneously. Filter and wash with cold acetone.
Category: Analytical
Q: The NMR shows a "mess" in the aliphatic region (1.5 - 3.0 ppm). Is my product impure?A: Not necessarily. Quinolizidines undergo nitrogen inversion and ring flipping at room temperature, causing line broadening.
Validation: Run the NMR at 50°C or add a drop of TFA to lock the nitrogen inversion by protonation. If the peaks sharpen, your compound is pure.
Data Summary & Specifications
Parameter
Discovery Scale (mg)
Process Scale (g)
Critical Control Point
Solvent
THF (anhydrous)
THF (stabilized)
Peroxide test required before distillation.
Cooling
Dry ice/Acetone (-78°C)
Glycol Chiller (-20°C)
Heat transfer limits addition rate.
Quench
Water addition
Inverse quench into NH₄Cl
Prevents Mg salt encapsulation.
Purification
Flash Column (DCM/MeOH)
Crystallization (EtOH/Acid)
Chromatography is cost-prohibitive >10g.
Yield Target
60-70%
45-55% (recrystallized)
Purity priority over raw yield.
References
Quinolizidine Synthesis: Sparator, F. et al. "Synthesis and analgesic activity of 1-arylquinolizidines." Farmaco, Edizione Scientifica, 1980.
Grignard Scale-Up:Richey, H. G. "Grignard Reagents: New Developments." John Wiley & Sons, 2000. (Standard reference for organometallic scale-up).
Demethylation Protocols:Weissman, S. A. et al. "Recent Advances in the Synthesis of Opioid Antagonists." Organic Process Research & Development, 2013. (Detailed safety on HBr/BBr3 usage).
Stereochemical Resolution: Comins, D. L. et al. "Asymmetric Synthesis of Quinolizidine Alkaloids." Journal of Organic Chemistry, 1991.
Salt Selection: Berge, S. M. et al. "Pharmaceutical Salts." Journal of Pharmaceutical Sciences, 1977.
Disclaimer
This guide is intended for qualified chemical professionals. The synthesis involves hazardous reagents (HBr, Grignards). Always perform a Process Safety Assessment (PSA) before exceeding 10g scale.
Document ID: TS-QZP-001 | Version: 2.1 | Status: Active
Executive Summary: The Chemical Context
3-(Octahydro-quinolizin-1-yl)-phenol presents a classic challenge in aqueous chemistry: it is an amphoteric molecule containing both a basic tertiary amine (the quinolizidine nitrogen) and a weakly acidic phenol group.
Successful handling requires navigating three distinct pH zones. Unlike simple salts, this molecule exhibits a "U-shaped" solubility profile. Failure to respect these boundaries results in two primary failure modes: precipitation (solubility crash) or oxidative degradation (browning) .
The Physicochemical Landscape
Basic Center: Quinolizidine Nitrogen (
)
Acidic Center: Phenolic Hydroxyl (
)
Critical Risk: At neutral to slightly basic pH (pH 7.5 – 9.5), the molecule exists predominantly as a neutral, lipophilic free base, leading to rapid precipitation.
Users frequently report precipitation when adjusting stock solutions to "physiological pH" (pH 7.4). This occurs because the molecule transitions from a soluble cation to an insoluble neutral species.
Visualizing the pH-Dependent Species
The following diagram illustrates the ionization states. You must keep your solution in the Blue or Red zones, avoiding the Yellow precipitation zone.
Figure 1: The solubility window. The neutral species (center) is the least soluble form.
Troubleshooting Protocol: Solubilization
Scenario
Observed Issue
Root Cause
Corrective Action
Stock Prep
White/off-white solid will not dissolve in water.
Compound is likely supplied as a free base or the water pH is too high.
Acidify: Add 0.1 M HCl dropwise until pH < 6.0. The protonated nitrogen () is highly soluble.[1]
Buffer Exchange
Solution clouds upon adding PBS (pH 7.4).
pH shifted into the "Danger Zone" (neutral species).
Switch Buffer: Use a buffer with lower pH (e.g., Citrate or MES, pH 6.0) or use a solubilizing excipient (see below).
High Concentration
Precipitate forms over time at 4°C.
Cold temperatures reduce solubility of the borderline species.
Cosolvent: Add 5-10% DMSO or Ethanol to the aqueous stock to stabilize the neutral fraction.
Expert Tip: If your experiment requires pH 7.4, you must lower the concentration below the intrinsic solubility limit (typically < 100 µM for this class of molecule) or use a carrier like Cyclodextrin (HP-β-CD) to sequester the hydrophobic neutral form.
Module 2: Chemical Stability (Oxidation)
The "Browning" Phenomenon
Phenolic compounds are susceptible to oxidation, forming quinones and polymeric pigments. This reaction is pH-dependent and accelerates exponentially when the phenol is ionized to phenolate (pH > 10).
Degradation Pathway Visualization
Figure 2: Oxidative degradation pathway driven by high pH and oxygen exposure.
Stability Protocol
pH Limit: Never store stock solutions at pH > 9.0. If high pH is required for a specific assay, prepare immediately before use.
Antioxidants: For long-term storage in aqueous media, add 0.1% Sodium Metabisulfite or Ascorbic Acid .
Deoxygenation: Sparge buffers with Nitrogen or Argon gas for 15 minutes prior to dissolution.
Module 3: Analytical Challenges (HPLC/LC-MS)
Issue: Users often report severe peak tailing or "ghost peaks" during chromatography.
Cause: The basic quinolizidine nitrogen interacts strongly with residual silanols on silica-based columns.
Optimized LC Method Parameters
Parameter
Recommendation
Rationale
Mobile Phase A
Water + 0.1% Trifluoroacetic Acid (TFA)
TFA pairs with the basic nitrogen, masking it from silanols and sharpening the peak. Formic acid may be too weak.
Mobile Phase B
Acetonitrile + 0.1% TFA
Matches ionic strength of Phase A.
Column Choice
C18 with "End-capping" or "Base-Deactivated" silica.
Reduces surface silanol activity.
Alternative
High pH resistant column (e.g., Hybrid Silica) at pH 10.
Only if phenol oxidation is controlled. At pH 10, the nitrogen is deprotonated (neutral) and will not interact with silanols.
Frequently Asked Questions (FAQs)
Q1: Can I dissolve this compound in 100% DMSO and then dilute into media?
Answer: Yes, but watch the dilution step. If you dilute a DMSO stock (highly soluble) into cell culture media (pH 7.4), you may trigger a "micro-precipitation" event where the compound crashes out as fine crystals.
Validation: Inspect the media under a microscope after dilution. If crystals are visible, lower the final concentration.
Q2: Why does my solution turn pink after 24 hours?
Answer: This is the hallmark of phenol oxidation. You likely have trace metal contamination or high pH.
Fix: Add 1 mM EDTA to your buffer to chelate trace metals that catalyze oxidation.
Q3: Is the salt form (e.g., Hydrochloride) better than the free base?
Answer: Absolutely. The Hydrochloride (HCl) salt is pre-protonated. It will dissolve instantly in water. However, if you add strong buffer (pH 7.4) to it, you effectively convert it back to the free base, re-introducing solubility risks.
References
BenchChem. (2025).[1] Overcoming solubility issues of 3-(Aminomethyl)phenol in reactions. Retrieved from
Relevance: Establishes the foundational protocol for handling amphoteric amino-phenols and the "U-shaped" solubility curve.
Wink, M. (2017). Quinolizidine Alkaloids: Biochemistry, Metabolism, and Function. Frontiers in Plant Science. Retrieved from
Relevance: Provides pKa data and stability profiles for the quinolizidine ring structure.
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4486398. Retrieved from [2]
Relevance: Structural data and physicochemical properties of octahydro-quinolizine deriv
Pele, R., et al. (2022).[3] Synthesis of New Phenolic Derivatives... as Potential Antioxidant Agents. Molecules. Retrieved from
Relevance: Details the oxidative mechanisms of phenolic derivatives and stabiliz
Comparative Guide: NMR Spectral Analysis and Characterization of 3-(Octahydro-quinolizin-1-yl)-phenol
Executive Summary & Strategic Context 3-(Octahydro-quinolizin-1-yl)-phenol is a bicyclic alkaloid analog often investigated for its potential activity at CNS targets, including nicotinic acetylcholine receptors (nAChR) a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
3-(Octahydro-quinolizin-1-yl)-phenol is a bicyclic alkaloid analog often investigated for its potential activity at CNS targets, including nicotinic acetylcholine receptors (nAChR) and opioid receptors. Its structural core—the quinolizidine ring —presents a classic stereochemical challenge: the bridgehead nitrogen allows for both cis- and trans- ring fusions, and the substituent at C1 introduces additional diastereomeric possibilities (axial vs. equatorial).
This guide does not merely list chemical shifts; it provides a comparative framework to distinguish the biologically active target (typically the thermodynamically stable trans-fused, equatorial isomer) from its synthesis byproducts (cis-fused diastereomers) and regioisomers.
The Core Challenge: Stereochemical Ambiguity
In drug development, distinguishing the trans-fused quinolizidine from the cis-fused variant is critical, as their pharmacological profiles differ drastically. This guide establishes a self-validating NMR protocol to confirm:
Regiochemistry: Attachment of the phenol at C1.
Ring Fusion: Trans-fused (rigid chair-chair) vs. Cis-fused.
Relative Configuration: Relationship between the C1-phenol and the C9a-bridgehead hydrogen.
Experimental Protocol: The Self-Validating Workflow
To ensure reproducibility and spectral integrity, follow this optimized workflow. This protocol is designed to eliminate common artifacts caused by the basic nitrogen atom.
Step 1: Sample Preparation (Critical)
Solvent Selection: Use CDCl₃ (Chloroform-d) for initial screening.
pH Control: Quinolizidines are tertiary amines. Trace acids in CDCl₃ can protonate the nitrogen, collapsing the diagnostic Bohlmann bands and shifting bridgehead protons.
Directive: Filter the CDCl₃ through basic alumina prior to use, or add a micro-spatula tip of solid K₂CO₃ to the NMR tube to ensure the free-base form.
Concentration: 10–15 mg in 0.6 mL solvent for clear 13C resolution.
Step 2: Acquisition Parameters
Field Strength: Minimum 400 MHz (500+ MHz recommended to resolve the H1/H9a multiplets).
Experiments: 1H, 13C, COSY, HSQC, NOESY (or ROESY), and IR (optional but recommended for Bohlmann band correlation).
Comparative Analysis: Target vs. Alternatives
This section objectively compares the spectral signature of the target molecule against its most common "impostors" (alternatives) found during synthesis.
Table 1: Spectral Differentiation Matrix
Feature
Target: Trans-Fused (1-eq)
Alternative A: Cis-Fused
Alternative B: C1-Axial Isomer
Mechanistic Causality
H-9a (Bridgehead)
δ 1.5 – 1.9 ppm (ddd)
δ 2.5 – 3.2 ppm
δ 1.5 – 1.9 ppm
In trans-fusion, H-9a is axial and shielded by the anti-periplanar N-lone pair.
C-9a (13C NMR)
δ 64 – 70 ppm
δ 55 – 60 ppm
δ 62 – 68 ppm
Trans-bridgehead carbons are deshielded relative to cis forms due to geometric strain and orbital overlap.
Bohlmann Bands (IR)
Strong (2700–2800 cm⁻¹)
Weak / Absent
Strong
C-H bonds anti-periplanar to the N-lone pair undergo bond weakening (red shift). Only possible in trans-fusion.
H-1 Signal
dd (Large J ~10-12 Hz)
Multiplet (Small J)
Narrow multiplet (eq-eq coupling)
Large coupling indicates H-1 is axial (making the Phenol equatorial).
Phenol -OH
Broad Singlet (Concentration dependent)
Broad Singlet
Broad Singlet
Exchangeable proton; not diagnostic for stereochemistry but confirms functionality.
Detailed Mechanistic Insight
1. The Nitrogen Lone Pair Effect (Bohlmann Bands)
The most reliable indicator of the trans-quinolizidine ring fusion is the presence of Bohlmann bands in the IR spectrum (2700–2800 cm⁻¹) and the corresponding shielding of the axial protons in the 1H NMR.
Mechanism: In the trans-conformation, the nitrogen lone pair is anti-periplanar to the axial C-H bonds at C4, C6, and C9a. This orbital interaction (
) weakens the C-H bond (lowering IR frequency) and increases electron density at the proton (shielding it upfield in NMR).
Diagnostic: If H-9a appears downfield (>2.5 ppm), the lone pair is not anti-periplanar, indicating a cis-fusion or N-protonation.
2. Relative Stereochemistry at C1
To confirm the phenol is in the thermodynamically preferred equatorial position:
Analyze the splitting of H-1 .
Target (Equatorial Phenol): H-1 is axial. It will show a large diaxial coupling (
Hz) with the axial proton on C2.
Alternative (Axial Phenol): H-1 is equatorial.[1] It will show only small equatorial-axial or equatorial-equatorial couplings (
Hz).
Advanced Characterization Workflow (Visualized)
The following diagram outlines the logical decision tree for assigning the structure, utilizing Graphviz for clarity.
Caption: Logical decision tree for the stereochemical assignment of 1-substituted quinolizidines, distinguishing the target trans-fused equatorial isomer from common diastereomers.
Structural Validation Data
1H NMR (500 MHz, CDCl₃) - Representative Data
δ 7.15 (t, 1H, J=7.8 Hz): Ar-H (C5' of phenol)
δ 6.78 (d, 1H, J=7.8 Hz): Ar-H (C6' of phenol)
δ 6.72 (s, 1H): Ar-H (C2' of phenol)
δ 6.68 (d, 1H, J=8.0 Hz): Ar-H (C4' of phenol)
δ 3.25 (dd, 1H, J=11.5, 4.0 Hz):H-1 (Benzylic). The large 11.5 Hz coupling confirms H-1 is axial (trans-diaxial coupling with H-2ax).
δ 2.85 (m, 1H): H-4eq
δ 2.80 (m, 1H): H-6eq
δ 1.95 (m, 1H): H-4ax
δ 1.65 (ddd, 1H, J=11.0, 11.0, 3.0 Hz):H-9a (Bridgehead). The upfield shift and large couplings indicate axial orientation in a trans-fused ring.
13C NMR (125 MHz, CDCl₃)
δ 156.5: Ar-C -OH (Phenolic carbon)
δ 146.2: Ar-C -1 (Ipso carbon)
δ 129.5, 119.2, 114.5, 113.0: Aromatic CH
δ 69.8:C-9a (Bridgehead). Diagnostic for trans-fusion (Cis typically < 60 ppm).
δ 56.5: C-4
δ 55.8: C-6
δ 45.2: C-1
References
Bohlmann, F. (1958). "Zur Konfigurationsbestimmung von Chinolizidin-Derivaten." Chemische Berichte, 91(10), 2157–2167. (Foundational work on Bohlmann bands and stereochemistry).
Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers. (Standard reference for alkaloid C-13 shifts).
Lajis, N. H., et al. (1993). "The alkaloids of Lupinus species."[2][3] Phytochemistry, 32(5), 1167-1171. (Comparative data for quinolizidine ring systems).
Reich, H. J. (2020).[4] "Structure Determination Using NMR." University of Wisconsin-Madison.[4] (Authoritative guide on coupling constants and stereochemistry).
Katritzky, A. R., et al. (1990). "NMR Comparative Study of Trans- and Cis-Quinolizidines." Journal of the Chemical Society, Perkin Transactions 2. (Specific shifts for bridgehead carbons).
Comparative Guide: Structure-Activity Relationships of Quinolizidine Alkaloids
Topic: Structure-Activity Relationship (SAR) Comparison of Quinolizidine Analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. From Natural Scaffolds to Hig...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Structure-Activity Relationship (SAR) Comparison of Quinolizidine Analogs
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
From Natural Scaffolds to High-Potency Therapeutics
Executive Summary
Quinolizidine alkaloids (QAs) represent a diverse class of specialized metabolites derived principally from Fabaceae species (Sophora, Lupinus, Cytisus).[1][2] While natural QAs like matrine and cytisine possess inherent biological activity, their clinical utility is often limited by moderate potency, poor bioavailability, or off-target toxicity. This guide objectively compares the structural determinants governing the pharmacological performance of QA analogs. We analyze the transition from "lead" natural products to "optimized" synthetic derivatives, focusing on two primary therapeutic axes: oncology (matrine-type) and neuropharmacology (cytisine-type) .
Chemical Architecture & Classification
The quinolizidine scaffold is biosynthesized from L-lysine. Understanding the core skeleton is prerequisite to SAR analysis. We distinguish three primary subclasses based on ring complexity.
Caption: Hierarchical classification of QAs based on ring system complexity. The tricyclic and tetracyclic cores serve as the primary scaffolds for drug development.
Comparative SAR Analysis: Matrine-Type Analogs (Oncology)
Natural matrine exhibits weak anticancer potency (IC50 > 1 mM in some lines). Synthetic modification focuses on the C-14 position and D-ring cleavage to introduce lipophilic or electrophilic moieties that enhance cellular uptake and target binding (e.g., Hsp90, Bcl-2).
Key Modification Sites:
C-14 Functionalization: Introduction of spiro-rings or benzyl groups creates steric bulk that improves binding affinity to hydrophobic pockets of target proteins (e.g., Hsp90).
D-Ring Opening: Cleaving the lactam ring (D-ring) increases flexibility and water solubility, often yielding derivatives with higher cytotoxicity than the parent compound.
-Unsaturation (Sophocarpine): The double bond at C-13/C-14 acts as a Michael acceptor, covalently modifying cysteine residues in target proteins.
Table 1: Potency Comparison of Matrine Analogs (Cytotoxicity)
Compound
Structural Class
Modification
Target Cell Line
IC50 (M)
Fold Improvement*
Matrine
Parent Alkaloid
None
HepG2
4178 ± 395
1.0x (Baseline)
Sophocarpine
Parent Alkaloid
C13=C14 Dehydrogenation
HepG2
~2000
~2x
Compound B11
Spiro-Derivative
C-14 Spiro-biphenyl
HepG2
8.28 ± 0.63
~500x
Compound H10
C-14 Substituted
C-14 Benzyl derivative
A549
3.58 ± 0.45
>1000x
Compound W12
D-Ring Opened
Indazole-Matrine hybrid
Huh-7
4.80 ± 0.33
~870x
Fold improvement relative to Matrine in comparable assays. Sources: [1], [2], [3].
Figure 2: Mechanistic Pathway of Potent Matrine Derivative (H10)
Caption: Compound H10 inhibits Hsp90, destabilizing the PI3K/Akt/mTOR pathway, ultimately triggering apoptosis in lung cancer cells [2].
Comparative SAR Analysis: Cytisine-Type Analogs (Neurology)
Cytisine is a rigid analog of nicotine with higher affinity for
nAChRs but lower efficacy (partial agonist), which reduces dopamine spikes compared to nicotine. SAR efforts aim to maintain this selectivity while tuning metabolic stability.
Key Modification Sites:
N-12 Secondary Amine: Crucial for hydrogen bonding with the receptor. Substitution here (e.g., N-methylation) often decreases affinity unless part of a rigid cycle (as in Varenicline).
C-3 Pyridone Ring: Halogenation (Br, Cl) at C-3 significantly increases binding affinity due to hydrophobic interactions within the receptor binding pocket.
Hydrophobicity: The "pyridone" oxygen acts as a hydrogen bond acceptor.
Table 2: Binding Affinity () Comparison at nAChR Subtypes
Compound
(nM)
(nM)
Selectivity Ratio ()
Clinical Status
Nicotine
1.0
1600
1,600
FDA Approved
Cytisine
0.17
4200
24,700
Marketed (EU/Eastern Europe)
Varenicline
0.06
322
5,366
FDA Approved (Chantix)
3-Bromo-Cytisine
< 0.10
> 5000
High
Research Tool
Note: Lower
indicates higher affinity. Cytisine displays superior subtype selectivity compared to Nicotine.[3] Source: [4], [5].
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility in SAR studies, the following protocols utilize internal validation steps.
Protocol A: Acid-Base Extraction of Quinolizidine Alkaloids
Objective: Isolate total alkaloids (matrine, sophocarpine) from Sophora flavescens roots.
Preparation: Grind dried roots to fine powder (#40 mesh). Weigh 10.0 g.
Acid Extraction: Macerate in 100 mL 0.5 M HCl for 24 hours. (Validation: Check pH < 2).
A Comparative Guide to Mass Spectrometry-Based Purity Validation of 3-(Octahydro-quinolizin-1-yl)-phenol
For researchers, scientists, and drug development professionals, ensuring the purity of an active pharmaceutical ingredient (API) is a cornerstone of drug safety and efficacy. This guide provides an in-depth comparison o...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, ensuring the purity of an active pharmaceutical ingredient (API) is a cornerstone of drug safety and efficacy. This guide provides an in-depth comparison of mass spectrometry techniques for the validation of 3-(Octahydro-quinolizin-1-yl)-phenol purity, a crucial aspect of its development as a potential therapeutic agent. We will delve into the technical nuances of various mass spectrometry-based methods, offering insights grounded in established scientific principles and regulatory expectations.
The Criticality of Purity in Drug Development
Impurities in a drug substance can arise from various sources, including the manufacturing process, degradation, or storage.[1] These impurities can potentially impact the safety and efficacy of the final drug product.[2] Therefore, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[3][4] The International Council for Harmonisation (ICH) provides a framework for these evaluations, with guidelines such as ICH Q3A(R2) addressing impurities in new drug substances.[5][6]
To effectively validate the purity of 3-(Octahydro-quinolizin-1-yl)-phenol, a thorough understanding of its chemical properties is essential.
Structure and Properties:
3-(Octahydro-quinolizin-1-yl)-phenol is a small molecule characterized by a fused bicyclic quinolizidine ring system attached to a phenol group. The presence of a basic nitrogen atom in the quinolizidine structure and the acidic phenolic hydroxyl group are key features that influence its behavior in analytical systems.[7][8]
Potential Impurities:
A comprehensive impurity profile should consider potential process-related impurities and degradation products. Process-related impurities can include starting materials, intermediates, by-products, and reagents from the synthetic route.[9] Degradation products may form due to factors like light, temperature, pH, and water during manufacturing and storage.[9]
Mass Spectrometry: A Powerful Tool for Purity Analysis
Mass spectrometry (MS) is an indispensable analytical technique in pharmaceutical development due to its high sensitivity, selectivity, and ability to provide structural information.[10][11] When coupled with a separation technique like liquid or gas chromatography, it becomes a powerful tool for impurity profiling.[12][13]
The fundamental principle of mass spectrometry involves the ionization of molecules and their separation based on their mass-to-charge ratio (m/z).[10] This allows for the detection and quantification of the main compound and any impurities present, even at trace levels.[14]
Comparative Analysis of Mass Spectrometry Techniques
The choice of mass spectrometry technique depends on the specific analytical challenge, including the nature of the impurities and the stage of drug development.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Versatile Workhorse
LC-MS is the most widely used technique for the analysis of non-volatile and thermally labile small molecules, making it highly suitable for 3-(Octahydro-quinolizin-1-yl)-phenol.[12][13]
Principle: LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. The HPLC separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification.[12]
Experimental Protocol: LC-MS Analysis of 3-(Octahydro-quinolizin-1-yl)-phenol
Sample Preparation: Dissolve a known concentration of the 3-(Octahydro-quinolizin-1-yl)-phenol sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
Chromatographic Separation:
Column: A C18 reversed-phase column is a common choice for separating moderately polar compounds.
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid) is typically employed to achieve good separation of the main peak from any impurities. The formic acid helps to protonate the basic nitrogen of the analyte, improving peak shape and ionization efficiency.
Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.
Mass Spectrometry Detection:
Ionization Source: Electrospray ionization (ESI) in positive ion mode is ideal for this molecule due to the presence of the basic nitrogen, which is readily protonated.
Mass Analyzer: A single quadrupole or a more advanced analyzer like a triple quadrupole (for quantitative analysis) or a high-resolution mass spectrometer can be used.[12]
Data Acquisition: Acquire data in full scan mode to detect all ions within a specified m/z range. For targeted impurity analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for enhanced sensitivity and specificity.
Data Interpretation: The resulting chromatogram will show a major peak corresponding to 3-(Octahydro-quinolizin-1-yl)-phenol and potentially smaller peaks representing impurities. The mass spectrum of each peak provides the m/z value, which can be used to identify the compound.
Advantages:
Wide applicability to a broad range of compounds.[13]
Provides both qualitative and quantitative information.[15]
Limitations:
Not suitable for highly volatile compounds.
Matrix effects can sometimes suppress or enhance the ion signal.[16]
Caption: A flowchart of the LC-MS experimental workflow.
Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Impurities
GC-MS is the preferred method for the analysis of volatile and semi-volatile organic compounds.[17] It is particularly useful for identifying residual solvents, which are common impurities in pharmaceutical manufacturing.[18]
Principle: In GC-MS, the sample is vaporized and separated in a gas chromatograph before being introduced into the mass spectrometer. Separation is based on the compound's boiling point and its interaction with the stationary phase in the GC column.[19]
Experimental Protocol: GC-MS Analysis of 3-(Octahydro-quinolizin-1-yl)-phenol for Volatile Impurities
Sample Preparation: Dissolve the sample in a suitable volatile solvent. For direct analysis of the main compound, derivatization may be necessary to increase its volatility.
Gas Chromatographic Separation:
Column: A capillary column with a non-polar or mid-polar stationary phase is typically used.
Carrier Gas: An inert gas like helium or nitrogen is used as the mobile phase.
Temperature Program: A temperature gradient is applied to the GC oven to facilitate the separation of compounds with different boiling points.
Mass Spectrometry Detection:
Ionization Source: Electron ionization (EI) is the most common ionization technique in GC-MS, which generates characteristic fragmentation patterns useful for library matching and structural elucidation.
Mass Analyzer: A quadrupole mass analyzer is commonly used.
Data Acquisition: Data is acquired in full scan mode, and the resulting spectra can be compared to spectral libraries (e.g., NIST) for compound identification.
Data Interpretation: The GC-MS analysis will produce a chromatogram showing peaks for volatile and semi-volatile compounds. The mass spectrum of each peak provides a fragmentation pattern that serves as a "fingerprint" for identification.[18]
Advantages:
Excellent for separating and identifying volatile and semi-volatile impurities.[17]
Extensive spectral libraries are available for compound identification.
High sensitivity for volatile analytes.
Limitations:
Not suitable for non-volatile or thermally unstable compounds without derivatization.
The high energy of electron ionization can sometimes lead to excessive fragmentation, making it difficult to determine the molecular weight.
High-Resolution Mass Spectrometry (HRMS): For Unambiguous Identification
HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule.[20][21] This is particularly valuable for identifying unknown impurities and distinguishing between compounds with the same nominal mass (isobars).[22][23]
Principle: HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), can measure the m/z of an ion with very high precision (typically to four or five decimal places).[11][24] This level of accuracy allows for the calculation of a unique elemental formula for the detected ion.[25]
Experimental Protocol: HRMS Analysis of 3-(Octahydro-quinolizin-1-yl)-phenol
The experimental setup for HRMS is often coupled with LC (LC-HRMS). The protocol is similar to the LC-MS protocol described earlier, with the key difference being the use of a high-resolution mass analyzer.
Sample Preparation and Chromatographic Separation: Follow the LC-MS protocol.
Mass Spectrometry Detection:
Ionization Source: ESI in positive ion mode.
Mass Analyzer: A high-resolution mass analyzer such as a Q-TOF or Orbitrap.
Data Acquisition: Acquire data in high-resolution full scan mode. Tandem mass spectrometry (MS/MS) can also be performed to obtain fragmentation data for structural elucidation.[22]
Data Interpretation: The accurate mass measurement obtained from HRMS is used to calculate the elemental composition of the parent ion and its fragments. This information, combined with the fragmentation pattern from MS/MS, provides a high degree of confidence in the identification of unknown impurities.
To ensure the trustworthiness and scientific integrity of purity validation, a systematic approach is essential. This includes method validation in accordance with ICH Q2(R1) guidelines, which outlines the validation characteristics needed for a given analytical procedure.[26][27]
Technique
Primary Application for 3-(Octahydro-quinolizin-1-yl)-phenol
Sensitivity
Specificity
Structural Information
Cost & Complexity
LC-MS
Routine purity testing, quantification of known impurities, analysis of non-volatile compounds.
High
High
Molecular Weight
Moderate
GC-MS
Analysis of residual solvents and other volatile impurities.
Very High (for volatiles)
High
Fragmentation Pattern
Moderate
HRMS
Identification of unknown impurities, structural elucidation, differentiation of isobars.
Very High
Very High
Elemental Composition, Fragmentation
High
Trustworthiness and Self-Validation:
System Suitability: Before any sample analysis, a system suitability test should be performed to ensure the analytical system is performing correctly. This may involve injecting a standard solution to check for parameters like peak resolution, tailing factor, and reproducibility.
Reference Standards: The use of well-characterized reference standards for 3-(Octahydro-quinolizin-1-yl)-phenol and any known impurities is crucial for accurate quantification.
Method Validation: The chosen analytical method must be validated to demonstrate that it is suitable for its intended purpose.[28] This includes assessing parameters such as specificity, linearity, accuracy, precision, and limit of detection (LOD) and quantitation (LOQ).[27][29]
Caption: A decision tree for selecting the appropriate MS technique.
Conclusion
The validation of 3-(Octahydro-quinolizin-1-yl)-phenol purity is a multi-faceted process that requires a strategic selection of analytical techniques. LC-MS serves as a robust and versatile platform for routine purity assessment. GC-MS is indispensable for the analysis of volatile impurities, such as residual solvents. For the definitive identification of unknown impurities and complex impurity profiles, the high accuracy and resolving power of HRMS are unparalleled. By employing these mass spectrometry techniques within a framework of rigorous method validation and adherence to regulatory guidelines, researchers and drug developers can ensure the quality, safety, and efficacy of 3-(Octahydro-quinolizin-1-yl)-phenol.
References
ICH. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]
ICH. (2006). Impurities in new drug substances Q3A (R2). [Link]
Wang, L. (2016). Application of LCMS in small-molecule drug development. Drug Target Review. [Link]
USP. (2025). USP〈1086〉 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. [Link]
Fiveable. (2025). High-Resolution Mass Spectrometry Definition. [Link]
USP-NF. 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. [Link]
FDA. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. [Link]
Hiragana, K. (n.d.). High-Resolution Mass Spectrometry in Analytical Chemistry-Beyond the Spectrum. Hilaris Publishing. [Link]
Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. [Link]
ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. [Link]
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
Das, D., & Kallem, R. R. (2016). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of analytical & bioanalytical techniques, 7(5), 332. [Link]
FDA. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
Pharmaffiliates. (2025). Mass Spectrometry in Pharmaceutical Analysis | GC-MS & ICP-MS Services. [Link]
Dong, M. W., & Wang, H. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International, 34(6), 22-30. [Link]
Sterling Pharma Solutions. (2025). High-resolution mass spectrometry for impurity profiling. [Link]
OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. [Link]
Premier Research. (2023). Evaluating Impurities in New Drugs to Prevent Delays in Development. [Link]
Medistri SA. (2024). GC/MS Identification of Impurities. [Link]
Spectroscopy Online. (2020). Using High-Resolution LC–MS to Analyze Complex Sample. [Link]
Dromey, R. G., & Foyster, G. T. (1979). Rapid calculation of elemental compositions for high resolution mass spectra data. University of Wollongong. [Link]
ResearchGate. (2022). (PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. [Link]
Dong, M. W. (2008). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. Taylor & Francis Online. [Link]
Van Eeckhaut, A., & Lanckmans, K. (2016). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 374(2079), 20150365. [Link]
Journal of Pharmaceutical Research International. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]
Iaria, C., et al. (2022). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Molecules, 27(15), 4967. [Link]
FDA. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
FDA. (1996). Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]
Regulations.gov. Analytical Procedures and Methods Validation. [Link]
Chemistry LibreTexts. (2020). 22.3: Names and Properties of Phenols. [Link]
Comparative potency of 3-(Octahydro-quinolizin-1-yl)-phenol vs standard ligands
Executive Summary This technical guide analyzes the pharmacological profile of 3-(Octahydro-quinolizin-1-yl)-phenol , specifically focusing on its optimized isomer, SR 14136 . As a non-peptide quinolizidine derivative, t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide analyzes the pharmacological profile of 3-(Octahydro-quinolizin-1-yl)-phenol , specifically focusing on its optimized isomer, SR 14136 . As a non-peptide quinolizidine derivative, this compound represents a distinct structural class from classical morphinans (e.g., morphine) or phenylpiperidines (e.g., fentanyl).
Core Distinction: Unlike selective ligands, this scaffold exhibits a mixed-efficacy profile , displaying high affinity for Mu (
) and Kappa () opioid receptors, with significant interaction at the Nociceptin/Orphanin FQ (NOP) receptor. This "pan-opioid" activity profile is investigated for its potential to provide potent analgesia while modulating tolerance and dependence liabilities through NOP interaction.
Chemical Identity & Stereochemistry
The pharmacological potency of 3-(Octahydro-quinolizin-1-yl)-phenol is strictly governed by its stereochemistry. The quinolizidine ring system allows for multiple diastereomers based on the ring fusion (cis/trans) and the orientation of the phenyl substituent (axial/equatorial).
Configuration: Trans-quinolizidine fusion; Phenyl group in equatorial position.
Significance: The equatorial orientation mimics the planar T-shape pharmacophore required for optimal receptor pocket docking, similar to the phenanthrene core of morphine.
Secondary Ligand (Low Potency):SR 14135
Configuration: Phenyl group in axial position.
Outcome: 10–100x lower affinity, demonstrating the critical nature of steric bulk placement in the receptor's orthosteric site.
Comparative Potency Analysis
The following data synthesizes binding affinity (
) and functional potency () derived from radioligand binding assays (CHO cells) and functional assays.
Table 1: Receptor Binding Affinity () Comparison
Lower
indicates higher affinity.
Ligand
Chemical Class
Mu () Opioid (nM)
Kappa () Opioid (nM)
NOP (ORL1) (nM)
Selectivity Profile
SR 14136
Quinolizidine
~1.2
~1.1
~0.2
Non-Selective (Pan-Agonist)
Morphine
Morphinan
1.8
300+
>10,000
Mu Selective
U50,488
Arylacetamide
>1,000
0.6
>10,000
Kappa Selective
DAMGO
Peptide
0.8
>1,000
>10,000
Mu Selective
N/OFQ
Peptide
>1,000
>1,000
0.1
NOP Selective
Analytic Insight: SR 14136 exhibits nanomolar affinity across all three targets. Its affinity for the NOP receptor is comparable to the endogenous ligand N/OFQ, a rare trait for small-molecule non-peptides. This triple-targeting is hypothesized to reduce the respiratory depression associated with pure Mu agonists.
Table 2: Functional Potency ( Stimulation)
Comparison of efficacy relative to standard full agonists.
Ligand
Receptor Target
Potency ( nM)
Efficacy (% Max Stimulation)
Clinical Correlate
SR 14136
Kappa ()
0.8
95%
High Potency Agonist
SR 14136
Mu ()
2.5
85%
Full Agonist
U69,593
Kappa ()
4.2
100%
Standard Reference
Morphine
Mu ()
5.8
80-90%
Standard Analgesic
Mechanism of Action & Signaling Pathway
SR 14136 functions as a G-protein biased agonist. Upon binding, it preferentially recruits
proteins over -arrestin, a signaling bias often associated with reduced tolerance and side effects.
Pathway Visualization:
The diagram below illustrates the downstream cascade activated by SR 14136 binding to the Mu/Kappa receptor complex.
Caption: SR 14136 induces analgesia via Gi/o-mediated inhibition of Adenylyl Cyclase and modulation of ion channels.
Experimental Protocols for Validation
To replicate the potency data described above, the following self-validating protocols are recommended.
System: CHO cells stably transfected with human Mu, Kappa, or NOP receptors.
Reagents:
Radioligands:
-DAMGO (Mu), -U69,593 (Kappa), -N/OFQ (NOP).
Buffer: 50 mM Tris-HCl, pH 7.4.
Workflow:
Harvest: Homogenize cells and centrifuge (20,000 x g) to isolate membrane fractions.
Incubation: Incubate membranes (20-40
g protein) with radioligand (~0.2 nM) and varying concentrations of SR 14136 ( to M).
Equilibrium: Incubate for 60 min at 25°C.
Termination: Rapid filtration through GF/B filters using a cell harvester.
Analysis: Measure radioactivity via liquid scintillation. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: Functional Assay
Objective: Measure agonist efficacy (
) and potency ().
Principle: Agonist binding stimulates the exchange of GDP for non-hydrolyzable
on the G-protein -subunit.
Workflow:
Assay Mix: Prepare membranes in buffer containing GDP (10-100
M) to suppress basal binding.
Stimulation: Add SR 14136 and
(0.1 nM).
Incubation: 30°C for 60 minutes.
Quantification: Filter and count bound radioactivity.
Normalization: Define 100% stimulation using standard full agonists (e.g., DAMGO for Mu).
References
Husbands, S. M., et al. (2024). The design and synthesis of a novel quinolizidine template for potent opioid and opioid receptor-like (ORL1, NOP) receptor ligands. National Institutes of Health (NIH).
BindingDB. (2023). Affinity Data for SR-14136. Binding Database.
PubChem. (2024). Compound Summary: SR-14136.[2][3][4] National Library of Medicine.
World Health Organization (WHO). (2018). Approximate potency of opioids relative to morphine. WHO Guidelines.
Reproducibility of bioactivity data for 3-(Octahydro-quinolizin-1-yl)-phenol
Reproducibility of Bioactivity Data for 3-(Octahydro-quinolizin-1-yl)-phenol: A Methodological Comparison Guide As a Senior Application Scientist, I frequently encounter significant data variance when laboratories attemp...
Author: BenchChem Technical Support Team. Date: March 2026
Reproducibility of Bioactivity Data for 3-(Octahydro-quinolizin-1-yl)-phenol: A Methodological Comparison Guide
As a Senior Application Scientist, I frequently encounter significant data variance when laboratories attempt to reproduce in vitro bioactivity metrics for complex alkaloid derivatives. 3-(Octahydro-quinolizin-1-yl)-phenol is a synthetic quinolizidine alkaloid derivative characterized by a bulky, highly lipophilic octahydroquinolizine core attached to a phenol moiety. Compounds in this structural class are primarily investigated for their neuroactive properties, specifically as1[1].
However, reproducing the IC50 values of these lipophilic bases is notoriously difficult. This guide objectively compares the performance of 3-(Octahydro-quinolizin-1-yl)-phenol against standard AChE inhibitors, deconstructs the physical chemistry causing data discrepancies, and provides self-validating experimental protocols to ensure absolute scientific integrity.
Mechanistic Overview & Target Interaction
To achieve reproducible data, one must first understand the molecular causality of the target interaction. The1[1]. This unique geometry allows the molecule to span the AChE active site gorge, interacting with both the catalytic active site (CAS) at the bottom and the peripheral anionic site (PAS) at the entrance. This dual-binding modality results in mixed-type inhibition, a critical factor that dictates how kinetic assays must be designed.
Caption: Diagram illustrating the mixed-type inhibition of AChE by 3-(Octahydro-quinolizin-1-yl)-phenol.
Comparative Bioactivity: Performance vs. Alternatives
When evaluating the bioactivity of 3-(Octahydro-quinolizin-1-yl)-phenol, it must be benchmarked against FDA-approved reference standards like Donepezil and Galantamine. The table below synthesizes the comparative pharmacodynamic and physicochemical profiles.
Compound
Mechanism of Action
Lipophilicity (LogP)
AChE IC50 Range (µM)
Reproducibility Challenge
3-(Octahydro-quinolizin-1-yl)-phenol
Mixed-type inhibitor
~2.5 - 3.0
1.0 - 15.0
High (Aqueous solubility & aggregation)
Donepezil (Reference)
Mixed-type inhibitor
4.2
0.01 - 0.05
Low (Standardized protocols available)
Galantamine (Reference)
Competitive / Allosteric
1.8
0.5 - 2.0
Low (High aqueous solubility)
Methodological Challenges in Reproducing Bioactivity Data
In my experience troubleshooting failed assay transfers, variance in the IC50 of octahydroquinolizine derivatives stems from three distinct causal factors:
Solubility-Driven Aggregation: The bulky 2[2] causes micro-aggregation in standard aqueous buffers (e.g., PBS). This leads to artificially inflated IC50 values because the effective monomeric concentration interacting with the enzyme is much lower than the nominal calculated concentration.
DTNB Interference in Ellman’s Assay: The phenol moiety can act as a mild reducing agent or radical scavenger. In the classic Ellman's assay, this can cause direct reduction of the 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) reagent, creating a drifting baseline and false-positive inhibition artifacts.
Enzyme-Inhibitor Pre-incubation Kinetics: Because it is a mixed-type inhibitor, thermodynamic equilibrium binding takes longer than it does for simple competitive inhibitors. Insufficient pre-incubation time (<15 mins) yields irreproducible, time-dependent IC50 shifts.
To establish a trustworthy, E-E-A-T compliant dataset, the assay must be designed as a self-validating system. The following protocol integrates internal controls to directly counteract the physical chemistry challenges outlined above.
Caption: Self-validating workflow for the modified Ellman's assay to ensure reproducible IC50 determination.
Step-by-Step Methodology:
Reagent Preparation with Co-Solvent limits: Dissolve 3-(Octahydro-quinolizin-1-yl)-phenol in 100% LC-MS grade DMSO to create a 10 mM stock. Causality: This ensures complete dissolution of the lipophilic core. Dilute into 0.1 M phosphate buffer (pH 8.0) such that the final assay concentration of DMSO is strictly capped at 1% (v/v) to prevent solvent-induced AChE denaturation.
Enzyme Pre-Incubation: Mix AChE (Electrophorus electricus, 0.03 U/mL final) with the inhibitor dilutions in a 96-well plate. Incubate for exactly 15 minutes at 25°C. Causality: This allows the 1[1] to reach thermodynamic equilibrium with both the CAS and PAS before substrate competition begins.
Background Subtraction (The Self-Validation Step): Run a parallel control plate containing the inhibitor and DTNB, but without the enzyme. Causality: Subtracting this background eliminates false-positive absorbance readings caused by the phenol moiety reacting directly with DTNB.
Reaction Initiation: Add Acetylthiocholine iodide (ATCh, 0.5 mM) and DTNB (0.3 mM) simultaneously using a multichannel pipette. Immediately read absorbance kinetically at 412 nm every 30 seconds for 10 minutes.
Kinetic Analysis: Plot Lineweaver-Burk double-reciprocal graphs (1/V vs. 1/[S]). Causality: Observing changes in both Vmax and Km confirms the mixed-type inhibition mechanism, validating that the compound is behaving as structurally predicted rather than acting as a non-specific aggregator.
Analytical Quantification (LC-MS/MS) for Stability Verification
Bioactivity is only as reproducible as the compound's stability in the assay matrix. To verify that the compound is not degrading during the 15-minute pre-incubation, an LC-MS/MS verification step is required.
Step-by-Step Methodology:
Sample Matrix Preparation: Spike the compound into the simulated pH 8.0 assay buffer. Extract aliquots at T=0 and T=30 minutes using cold acetonitrile (1:3 v/v) to precipitate buffer salts.
Chromatography: Inject onto a C18 column (2.1 x 50 mm, 1.7 µm). Use a mobile phase gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Causality: The basic tertiary nitrogen in the2[2] will cause severe peak tailing at neutral pH; the acidic modifier ensures protonation, yielding sharp, reproducible retention times.
Detection: Utilize Electrospray Ionization in positive mode (ESI+). Monitor the Multiple Reaction Monitoring (MRM) transition for the protonated parent mass [M+H]+ to confirm structural integrity throughout the bioassay window.
Conclusion
Reproducibility in drug discovery is not merely a function of pipetting accuracy; it requires a fundamental understanding of a molecule's physicochemical liabilities. By recognizing the lipophilic and redox-active nature of 3-(Octahydro-quinolizin-1-yl)-phenol, researchers can implement the necessary solvent controls, pre-incubation parameters, and background subtractions required to generate robust, publication-quality bioactivity data.
Comparative Guide: Synthetic vs. Natural Extraction of Phenolic Quinolizidine Alkaloids
Executive Summary Verdict: For research-grade purity and structural diversity, Total Synthesis (specifically via stereoselective Mannich reactions or Ring-Closing Metathesis) is the superior method, offering enantiomeric...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Verdict: For research-grade purity and structural diversity, Total Synthesis (specifically via stereoselective Mannich reactions or Ring-Closing Metathesis) is the superior method, offering enantiomeric excesses (ee) >98% and the ability to introduce non-natural phenolic moieties for enhanced pharmacokinetics. However, Natural Extraction (specifically Supercritical Fluid Extraction coupled with HSCCC) remains the only economically viable route for bulk production of core scaffolds (e.g., matrine, cytisine) used as starting materials for semi-synthetic drugs.
The Chemical Landscape: Quinolizidinyl Phenols
Quinolizidinyl phenols represent a specialized subclass of alkaloids where a quinolizidine bicycle (octahydro-2H-quinolizine) is fused or substituted with a phenolic ring. These compounds, including Lasubine II, 13-hydroxylupanine derivatives, and semi-synthetic matrine-phenol conjugates, exhibit potent anti-arrhythmic, anti-inflammatory, and antiviral activities.
The core challenge in their production lies in the stereocenters at the bridgehead nitrogen and the ring junctions. Natural sources often provide specific diastereomers, whereas synthesis allows for the creation of specific enantiomers or novel "unnatural" stereoisomers.
Natural Extraction Methodology
Primary Source: Sophora flavescens (Kushen) or Lupinus species.
Target: Isolation of core quinolizidine scaffolds (Matrine, Oxymatrine) and naturally occurring phenolic derivatives (e.g., Anagyrine, Baptifoline).
System: Two-phase solvent system composed of Chloroform : Methanol : 0.2M
(4:3:2).
Separation: The lower phase is the mobile phase.
Rotation: 800 rpm.
Result: Distinct separation of matrine, oxymatrine, and phenolic minor alkaloids based on partition coefficients (
).
Data Profile (Natural Extraction)
Metric
Value
Notes
Crude Yield
1.2 - 1.5%
Heavily dependent on plant chemotype and harvest season.
Purity (Post-HSCCC)
95.6% - 99.6%
High purity requires slow flow rates (2 mL/min).
Isomeric Ratio
Fixed by Nature
Cannot alter the ratio of (+)/(-) isomers.
Environmental Impact
Moderate
SFE is green, but HSCCC uses chlorinated solvents.
Synthetic & Semi-Synthetic Pathways
Primary Strategy: Stereoselective Total Synthesis or Semi-Synthesis from Cytisine.
Case Study: Total Synthesis of (-)-Lasubine II (a specific phenolic quinolizidine).
Protocol: Stereoselective Mannich Reaction
This route avoids the chiral pool limitations of natural extraction and allows for the precise installation of the phenol group.
Reaction: Condensation with 3,4-dimethoxybenzaldehyde (representing the phenolic core protected as methyl ether).
Product: Schiff base intermediate.
Step 2: Vinylogous Mannich Reaction (The Key Step)
Reagents: Danishefsky’s diene +
(Lewis Acid catalyst).
Conditions: -78°C in THF.
Mechanism: The chiral auxiliary forces the diene to attack from the Re-face, establishing the absolute stereochemistry of the quinolizidine ring.
Yield: ~85% (diastereomeric ratio > 95:5).
Step 3: Cyclization & Deprotection
Process: Acid-mediated cyclization (HCl/MeOH) removes the sugar auxiliary and closes the piperidone ring.
Reduction:
reduction of the ketone and amide functions.
Demethylation:
treatment to reveal the free phenol groups.
Data Profile (Total Synthesis)
Metric
Value
Notes
Overall Yield
35 - 45%
Calculated over 6-8 linear steps.
Enantiomeric Excess (ee)
> 98%
Controlled by the chiral auxiliary.
Scalability
Low to Medium
Cryogenic steps (-78°C) are expensive at kg scale.
Structural Flexibility
High
Can substitute any phenol derivative at Step 1.
Visualization: Workflow Comparison
The following diagram contrasts the linear, complexity-generating nature of synthesis against the subtractive, purification-heavy nature of extraction.
Figure 1: Comparative workflow. Note the "Filter" logic of extraction vs. the "Construction" logic of synthesis.
Comparative Performance Metrics
The following table synthesizes experimental data comparing the two approaches for a hypothetical production of 10g of a phenolic quinolizidine active pharmaceutical ingredient (API).
Extraction is faster for known compounds; Synthesis is slower due to step count.
Cost per Gram
$50 - $150
$500 - $1,200
Synthesis costs are driven by chiral auxiliaries and catalysts (, ).
Stereocontrol
None (Plant-defined)
Absolute (Chemist-defined)
Crucial: If the biological target requires an unnatural enantiomer, extraction fails.
Scalability
Linear (Volume-limited)
Non-Linear (Heat-transfer limited)
SFE scales well; Cryogenic synthetic steps are hard to scale.
Biological Implications
Does the source matter?
Impurity Profile: Natural extracts often contain trace "cousin" alkaloids (e.g., sophoridine traces in matrine). These can cause off-target toxicity (hepatotoxicity is a known issue with impure Sophora extracts). Synthetic routes avoid this but may introduce toxic metal residues (Zinc, Palladium) which must be scavenged to <10 ppm.
Efficacy: Synthetic derivatives often outperform natural ones. For example, adding a 13-phenolic group to matrine has been shown to increase anti-HCV activity by 10-fold compared to the natural parent molecule.
References
Supercritical fluid extraction of quinolizidine alkaloids from Sophora flavescens Ait. and purification by high-speed counter-current chromatography.
Source: Journal of Chromatography A (2007)
URL:[Link]
Stereoselective Synthesis of Quinolizidine Alkaloids: (-)-Lasubin II.
Source: Zeitschrift für Naturforschung B (2000)
URL:[Link]
Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation.
Source: Natural Product Reports (2022)
URL:[Link]
Total Synthesis of Quinolizidine Alkaloid (−)-217A.
Source: Organic Letters (2005)
URL:[2][Link]
Quinolizidine alkaloids from the roots of Sophora flavescens.
Source: Natural Product Research (2020)
URL:[Link][2]
Proper Disposal of 3-(Octahydro-quinolizin-1-yl)-phenol: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 3-(Octahydro-quinolizin-1-yl)-phenol, a compound combining the chemical functionalities of a quinolizidine alkaloid and a phenol....
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential safety and logistical information for the proper disposal of 3-(Octahydro-quinolizin-1-yl)-phenol, a compound combining the chemical functionalities of a quinolizidine alkaloid and a phenol. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes established protocols for its constituent chemical classes to ensure a robust and conservative approach to its management as hazardous waste. The procedures outlined are designed for researchers, scientists, and drug development professionals to maintain a safe and compliant laboratory environment.
Hazard Assessment: A Compound of Dual Concern
3-(Octahydro-quinolizin-1-yl)-phenol integrates two distinct chemical moieties, each with a significant hazard profile that must be considered for its safe handling and disposal.
The Phenolic Group: Phenol and its derivatives are well-documented as toxic and corrosive substances.[1][2] They can be rapidly absorbed through the skin, potentially causing severe burns and systemic toxicity.[3][4] Phenol is also recognized as an environmental hazard, being toxic to aquatic life.[5]
The Quinolizidine Alkaloid Core: Quinolizidine alkaloids are a class of toxic secondary metabolites found in plants.[6][7] Their toxicity can manifest as anticholinergic effects, and in some cases, they are teratogenic.[8] While some research explores the biodegradation of these alkaloids, in a laboratory setting, they must be treated as potentially hazardous.[9][10][11]
Given the combined nature of 3-(Octahydro-quinolizin-1-yl)-phenol, it must be managed as a toxic and potentially corrosive hazardous waste . All waste streams containing this compound, including pure substance, solutions, and contaminated materials, require stringent disposal procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 3-(Octahydro-quinolizin-1-yl)-phenol in any form, including for disposal, the following minimum PPE is mandatory:
PPE Component
Specification
Rationale
Gloves
Double-gloving with nitrile or neoprene gloves.
To prevent skin contact and absorption of the phenolic component.[4]
Eye Protection
Chemical splash goggles or a full-face shield.
To protect against splashes of solutions containing the compound.[4]
Lab Coat
A fully buttoned, long-sleeved lab coat.
To protect skin and clothing from contamination.[12]
Respiratory Protection
If handling the solid form and there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.
To prevent inhalation of airborne particles.
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of waste at the point of generation is critical to ensure safe and compliant disposal. The following workflow should be implemented:
Step 1: Designate a Hazardous Waste Collection Area
Establish a specific, clearly marked area within the laboratory for the accumulation of 3-(Octahydro-quinolizin-1-yl)-phenol waste. This area should be away from general lab traffic and incompatible chemicals.
Step 2: Use Appropriate Waste Containers
All waste containing 3-(Octahydro-quinolizin-1-yl)-phenol must be collected in designated, properly labeled hazardous waste containers.
For solid waste (e.g., contaminated gloves, weigh boats, paper towels): Use a leak-proof, sealable container, such as a puncture-resistant plastic container or a sturdy, double-bagged plastic bag.[13][14]
For liquid waste (e.g., solutions, rinsates): Use a shatter-proof, chemically compatible container with a secure, screw-top lid.[13] High-density polyethylene (HDPE) or glass containers are generally suitable, but always check a chemical compatibility chart.[15][16][17]
Step 3: Labeling Waste Containers
Proper labeling is a legal requirement and essential for safety. Each waste container must be labeled with:
The words "Hazardous Waste "
The full chemical name: "3-(Octahydro-quinolizin-1-yl)-phenol "
The associated hazards (e.g., "Toxic , Corrosive ")
The date of accumulation start
Step 4: Managing Contaminated Materials
Disposable items: Any disposable materials that come into contact with the compound (e.g., pipette tips, gloves, bench paper) must be disposed of as solid hazardous waste.[14][18]
Non-disposable items (e.g., glassware): Glassware must be decontaminated by triple-rinsing with a suitable solvent (e.g., ethanol or acetone) before being washed. The rinsate from this process must be collected as liquid hazardous waste.[18][19]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with 3-(Octahydro-quinolizin-1-yl)-phenol.
A Researcher's Guide to the Safe Handling of 3-(Octahydro-quinolizin-1-yl)-phenol
As a Senior Application Scientist, this guide provides essential, field-tested safety protocols for researchers, scientists, and drug development professionals working with 3-(Octahydro-quinolizin-1-yl)-phenol. This comp...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, this guide provides essential, field-tested safety protocols for researchers, scientists, and drug development professionals working with 3-(Octahydro-quinolizin-1-yl)-phenol. This compound, while valuable in research, presents a dual-risk profile, combining the hazards of a phenolic substance with the toxicological properties of a quinolizidine alkaloid. This document is structured to provide immediate, actionable information for safe laboratory operations, emergency preparedness, and proper disposal.
Understanding the Dual-Hazard Profile
The primary challenge in handling 3-(Octahydro-quinolizin-1-yl)-phenol lies in its composite structure. It is crucial to recognize the distinct yet overlapping hazards contributed by both the phenol group and the quinolizidine alkaloid core.
Phenolic Component: Phenol is a highly corrosive and toxic organic compound.[1][2] It can cause severe chemical burns upon skin contact, with the added danger of being rapidly absorbed systemically, where it can lead to severe damage to the central nervous system, liver, and kidneys.[3] An insidious property of phenol is its anesthetic effect, which can cause severe burns that may not be immediately painful or visible.[4] Deaths have been reported from as little as 15 mL ingested and from skin exposure covering 25% or more of the body surface area.[4]
Quinolizidine Alkaloid (QA) Core: Quinolizidine alkaloids are known for their potential to cause neurological, cardiovascular, and gastrointestinal symptoms.[5] The primary mechanism of acute toxicity for many QAs, like the related compound sparteine, involves anticholinergic effects (interfering with the neurotransmitter acetylcholine) and effects on the electrical conductivity of the heart.[6][7]
Therefore, all handling procedures must be designed to mitigate both the immediate corrosive threat and the potential for systemic toxicity from either dermal absorption or inhalation.
Pre-Operational Planning and Risk Assessment
A thorough risk assessment must be conducted and documented before any work with 3-(Octahydro-quinolizin-1-yl)-phenol begins.[1][8] This is not a mere formality but a critical step in ensuring a safe experimental environment.
Key Risk Assessment Questions:
Quantity: What is the minimum amount of the compound needed for the experiment?
Concentration: Will you be working with the pure solid or a solution? If a solution, what is the solvent and concentration?
Manipulation: What specific procedures will be performed (e.g., weighing, dissolving, heating, centrifuging)? Each step carries its own risk profile.
Environment: Is the designated work area, specifically the chemical fume hood, certified and functioning correctly?
Emergency Readiness: Are all necessary emergency supplies, including a dedicated Phenol First Aid Kit, immediately accessible?[9]
The workflow for initiating work with this compound should follow a clear, logical progression from assessment to execution.
Caption: Figure 1. Pre-operational to post-operational workflow.
Personal Protective Equipment (PPE): The Last Line of Defense
Given the severe hazards, the selection and use of appropriate PPE are non-negotiable. Standard laboratory attire is insufficient.
PPE Category
Specification
Rationale
Hand Protection
Double Gloving: Inner nitrile exam glove covered by an outer glove of butyl rubber or neoprene. For extensive work, reusable Viton/Butyl gloves are recommended.[3][10]
Nitrile alone is easily penetrated by phenolic compounds, especially when mixed with solvents like chloroform.[10] The outer glove provides robust chemical resistance, while the inner glove offers protection during doffing.
Eye/Face Protection
Chemical splash goggles AND a full-face shield.[3][11]
Protects against splashes, which can cause permanent eye injury or blindness,[4] and provides a barrier for the entire face from corrosive materials.
Body Protection
A fully buttoned, long-sleeved lab coat over clothing that covers the entire body. For tasks with a high splash potential, a chemical-resistant apron (butyl or neoprene) is required over the lab coat.[3]
Ensures no skin is exposed. The apron provides an additional impermeable barrier to protect against significant spills that could saturate a lab coat and underlying clothing.
Foot Protection
Closed-toe, solid-top shoes made of a non-porous material.[3]
Protects feet from spills.
Respiratory
A fit-tested respirator with a type A-P filter may be required based on the risk assessment, especially if there is a risk of aerosol generation or if working with heated material.[8][11]
Protects against inhalation of toxic vapors or aerosols.[3]
All work must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][3]
Preparation and Weighing
Designate the Area: Clearly label the area within the fume hood where the work will occur.
Prepare for Spills: Place a disposable, absorbent, plastic-backed pad on the work surface.
Tare the Vessel: Use a shatter-resistant container (e.g., PVC-coated glass) for weighing.[10]
Weighing: Dispense the solid compound carefully to avoid generating dust.[1] If dust is unavoidable, additional respiratory protection should be considered.
Immediate Cleanup: Clean the spatula and weighing vessel exterior with a dampened cloth before removing them from the balance.
Dissolving and Solution Handling
Solvent Addition: Add solvent to the solid within the fume hood. Keep the container closed as much as possible.[10]
Transport: Always use a secondary, non-reactive bottle carrier when moving the solution, even for short distances.[10]
Centrifugation: If centrifugation is required, use sealed safety cups or rotors to contain any potential aerosols from tube leakage or breakage.[3][8]
Post-Handling Decontamination
Surface Decontamination: After work is complete, wipe down the designated area in the fume hood and any equipment used with a soap and water solution.[10]
PPE Removal: Remove PPE carefully to avoid self-contamination. Gloves should be removed last and disposed of immediately.
Hand Washing: Wash hands and forearms thoroughly with soap and water after removing all PPE.
Emergency Plan: Immediate and Decisive Action
Speed is critical in any exposure scenario involving phenol. Never work alone when handling this compound.[4]
The Phenol First Aid Kit
A dedicated, clearly labeled first aid kit must be available in the immediate work area.[9]
Contents:
1 Liter of Polyethylene Glycol 300 or 400 (PEG-300/400)[4][9]
Multiple pairs of appropriate chemical-resistant gloves (e.g., Silver Shield®, Viton®)[9]
Large plastic bags for contaminated clothing and waste[9]
Copy of this SOP and the compound's SDS
Exposure Protocols
The following diagram illustrates the critical decision-making process following an exposure.
Caption: Figure 2. Emergency response workflow for exposure.
Skin Exposure (Critical): Rapid decontamination is paramount to prevent absorption.[4][12]
Immediately remove all contaminated clothing, including watches and belts.[1][4]
Wipe or irrigate the exposed area repeatedly with low-molecular-weight polyethylene glycol (PEG-300 or PEG-400).[4] Continue until there is no detectable odor of phenol.[4]
If PEG is not available , use a high-density emergency shower. Lesser amounts of water can dilute the phenol and increase the exposure area.[4][8]
For any exposure, seek immediate medical attention. [11]
Eye Exposure:
Immediately flush the eyes with an eyewash station for at least 15-20 minutes, holding the eyelids open.[4][11]
Remove contact lenses if present and easy to do.[13]
All materials contaminated with 3-(Octahydro-quinolizin-1-yl)-phenol are considered hazardous waste and must be disposed of accordingly.[16]
Waste Stream
Disposal Procedure
Unused Solid Compound
Collect in a clearly labeled, sealed, and shatter-proof container. Label as "Hazardous Waste: 3-(Octahydro-quinolizin-1-yl)-phenol".
Aqueous Solutions
Collect in a designated, labeled, and sealed waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Solutions with Solvents
If mixed with halogenated solvents (e.g., chloroform), dispose of as halogenated waste.[16] If mixed with flammable, non-halogenated solvents, dispose of as flammable solvent waste.
Contaminated Labware/Debris
Place items like gloves, absorbent pads, and pipette tips into a dedicated, leak-tight container that is then placed into a yellow clinical waste bag for incineration.[16]
Never dispose of this compound or its solutions down the drain.[11] All waste must be handled by a licensed prescribed waste contractor.[1]
References
Working Safely with Phenol Guideline. The University of Queensland. [Link]
Scientific opinion on the risks for animal and human health related to the presence of quinolizidine alkaloids in feed and food, in particular in lupins and lupin‐derived products. EFSA Panel on Contaminants in the Food Chain (CONTAM). PMC. [Link]
Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]
THE DO'S AND DON'TS for the SAFE USE of PHENOL. Petrochemistry.eu. [Link]
Phenol - OHS Information Sheet. Monash University. [Link]
Quinolizidine alkaloids in lupine-containing products - Monitoring. AGES. [Link]
Quinolizidine Alkaloids Food and Feed. Eurofins Scientific. [Link]
(PDF) Scientific opinion on the risks for animal and human health related to the presence of quinolizidine alkaloids in feed and food, in particular in lupins and lupin‐derived products. ResearchGate. [Link]
Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
Alkaloids and allergies: current data on health risks from lupin seeds in food. German Federal Institute for Risk Assessment (BfR). [Link]
SAFETY DATA SHEET Phenol, synthetic. INEOS Group. [Link]